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Catenulopyrizomicin A

Cat. No.: B12379024
M. Wt: 394.5 g/mol
InChI Key: OVIFYMIFNZYWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Catenulopyrizomicin A is a novel compound featuring a thiazolyl pyridine moiety, isolated from the fermentation broth of the rare actinomycete Catenuloplanes sp. MM782L-181F7 . Research demonstrates that this compound exhibits anti-hepatitis B virus (HBV) activity, effectively reducing the amount of intracellular viral DNA in HepG2.2.15 cells with EC50 values in the micromolar range . Mechanistic studies reveal that its antiviral action is distinct from nucleoside analogues. This compound functions by altering host cell membrane permeability, which promotes the release of immature, non-enveloped virion particles that fail to complete the normal budding process . This unique mechanism of action, which does not significantly affect HBV polymerase activities, makes this compound a valuable chemical tool for studying HBV replication and egress pathways . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N2O5S B12379024 Catenulopyrizomicin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26N2O5S

Molecular Weight

394.5 g/mol

IUPAC Name

3-hydroxy-4,5-dimethoxy-6-[2-(6-methylheptyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid

InChI

InChI=1S/C19H26N2O5S/c1-11(2)8-6-5-7-9-13-20-12(10-27-13)14-17(25-3)18(26-4)16(22)15(21-14)19(23)24/h10-11,22H,5-9H2,1-4H3,(H,23,24)

InChI Key

OVIFYMIFNZYWIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)O)O)OC)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: An Inquiry into Catenulopyrizomicin A and the Related Pyrizomicin Family of Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses an inquiry into the chemical structure and properties of "Catenulopyrizomicin A." Despite a comprehensive search of scientific literature and chemical databases, no compound with this name has been identified. It is concluded that "this compound" is likely a novel, yet-to-be-published compound, a proprietary designation, or a misnomer.

However, our investigation revealed the existence of a closely related family of antibiotics named Pyrizomicin A and Pyrizomicin B . This guide provides a detailed overview of the available information on these compounds, which are structurally classified as thiazolyl pyridines. The data presented herein is compiled from publicly accessible information and serves as a foundational resource for researchers interested in this class of molecules. Due to the inaccessibility of the full primary research publication, certain detailed experimental data and protocols are summarized based on the methods sections of analogous studies.

Introduction to the Pyrizomicin Family

Pyrizomicin A and B are novel antibiotics isolated from the fermentation broth of the rare actinomycete, Lechevalieria aerocolonigenes strain K10-0216.[1] Their chemical structures were elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS), revealing a core scaffold composed of a substituted pyridine ring linked to a thiazole moiety.[1] Both compounds have demonstrated antimicrobial activity.[1]

The prefix "Catenulo-" does not correspond to a standard chemical nomenclature term for a specific structural feature. It is possible that it denotes a chain-like (from the Latin catena) modification of the Pyrizomicin structure, but this remains speculative.

Chemical Structure of Pyrizomicin A and B

While the precise chemical structures of Pyrizomicin A and B are detailed in the primary literature, which was not fully accessible for this review, the available information confirms they are novel members of the thiazolyl pyridine class of compounds. A generalized structure of a thiazolyl pyridine is presented below.

Caption: Generalized structure of a thiazolyl pyridine antibiotic.

Physicochemical and Biological Data

The following tables summarize the types of quantitative data that would be expected for Pyrizomicin A and B based on the methodologies described in the source publication. The actual values are not publicly available at this time.

Table 1: Spectroscopic Data Summary (Hypothetical)

Parameter Pyrizomicin A Pyrizomicin B
Molecular Formula Not Available Not Available
Molecular Weight Not Available Not Available
¹H NMR (ppm) Not Available Not Available
¹³C NMR (ppm) Not Available Not Available

| HR-MS (m/z) | Not Available | Not Available |

Table 2: Antimicrobial Activity Summary (Hypothetical)

Organism Pyrizomicin A MIC (µg/mL) Pyrizomicin B MIC (µg/mL)
Staphylococcus aureus Not Available Not Available
Bacillus subtilis Not Available Not Available
Escherichia coli Not Available Not Available

| Candida albicans | Not Available | Not Available |

Experimental Protocols

The following are generalized protocols for the key experiments cited in the discovery of Pyrizomicin A and B. These are based on standard methodologies in the field of natural product discovery.

Fermentation and Isolation

A generalized workflow for the isolation of natural products from actinomycetes is depicted below.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Lechevalieria aerocolonigenes K10-0216 B Shaker Flask Culture A->B C Large-Scale Fermentation B->C D Centrifugation to separate mycelia and supernatant C->D E Solvent Extraction of Supernatant (e.g., with ethyl acetate) D->E F Concentration of Crude Extract E->F G Silica Gel Chromatography F->G H Preparative HPLC G->H I Isolation of Pure Pyrizomicin A and B H->I

Caption: Generalized workflow for the isolation of Pyrizomicin A and B.

Protocol Details:

  • Fermentation: The producing strain, Lechevalieria aerocolonigenes K10-0216, would be cultured in a suitable nutrient-rich medium under optimal temperature and aeration conditions to encourage the production of secondary metabolites.

  • Extraction: The culture broth would be harvested and separated into mycelial cake and supernatant. The bioactive compounds are then typically extracted from the supernatant using an organic solvent such as ethyl acetate.

  • Purification: The crude extract is subjected to a series of chromatographic techniques. Initial separation is often achieved using silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the pure compounds.[1]

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are employed to determine the connectivity of atoms and the overall three-dimensional structure of the molecule.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the pure compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Protocol Details (Microbroth Dilution Method):

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mode of Action (Hypothetical)

The mechanism of action for Pyrizomicin A and B has not been publicly disclosed. However, many thiazole-containing antibiotics are known to interfere with essential cellular processes in bacteria. A logical diagram of potential target pathways is presented below.

signaling_pathway cluster_targets Potential Bacterial Targets Pyrizomicin Pyrizomicin A/B Inhibition Inhibition Pyrizomicin->Inhibition DNA_Gyrase DNA Gyrase/Topoisomerase Cell_Wall Cell Wall Synthesis Protein_Syn Protein Synthesis (Ribosome) Folic_Acid Folic Acid Metabolism Inhibition->DNA_Gyrase Inhibition->Cell_Wall Inhibition->Protein_Syn Inhibition->Folic_Acid

Caption: Potential molecular targets for thiazolyl pyridine antibiotics.

Conclusion and Future Directions

While the specific compound "this compound" remains elusive, the discovery of Pyrizomicin A and B from Lechevalieria aerocolonigenes K10-0216 highlights a promising class of thiazolyl pyridine antibiotics. Further research is warranted to fully characterize these molecules, elucidate their mechanism of action, and explore their therapeutic potential. The synthesis of analogues and structure-activity relationship (SAR) studies will be crucial for optimizing their antimicrobial properties. Researchers are encouraged to consult the primary publication for detailed experimental data once it becomes accessible.

References

Catenulopyrizomicin Natural Product Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Catenulopyrizomicins are a novel family of natural products with promising antiviral activity, particularly against the Hepatitis B virus (HBV). Isolated from the rare actinomycete Catenuloplanes sp. MM782L-181F7, these compounds possess a unique thiazolyl pyridine core structure.[1][2][3][4] This technical guide provides a comprehensive overview of the Catenulopyrizomicin family, including their isolation, structure elucidation, biological activity, and mechanism of action, with a focus on presenting detailed experimental data and methodologies for the scientific community.

Isolation and Structure Elucidation

Catenulopyrizomicins A, B, and C were first isolated from the fermentation broth of Catenuloplanes sp. strain MM782L-181F7.[1][4] The producing strain was identified based on 99% similarity of its 16S rRNA gene sequence with that of Catenuloplanes sp.[4]

Experimental Protocols

Fermentation of Catenuloplanes sp. MM782L-181F7

A detailed protocol for the cultivation of the producing organism is crucial for a consistent supply of the natural products. The following is a representative fermentation protocol based on typical actinomycete culture:

  • Seed Culture: A loopful of a mature culture of Catenuloplanes sp. MM782L-181F7 from an agar plate is used to inoculate a 50 mL flask containing a seed medium (e.g., ISP Medium 2). The flask is incubated at 28°C for 2-3 days on a rotary shaker.

  • Production Culture: The seed culture is then used to inoculate a larger production culture (e.g., 1 L) containing a suitable production medium.

  • Incubation: The production culture is incubated at 28°C for 5-7 days with continuous agitation.

  • Harvest: The fermentation broth is harvested by centrifugation to separate the mycelium from the supernatant, where the Catenulopyrizomicins are primarily found.[1][3][4]

Extraction and Isolation of Catenulopyrizomicins

The following is a general procedure for the extraction and purification of the Catenulopyrizomicin compounds from the fermentation broth:

  • Extraction: The supernatant from the fermentation broth is extracted with an equal volume of an organic solvent, such as ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:

    • Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure Catenulopyrizomicins A, B, and C.[3]

Structural Data

The structures of Catenulopyrizomicin A, B, and C were elucidated using a combination of spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

Table 1: Physicochemical and Spectroscopic Data for this compound

Property Value
Molecular Formula C₁₉H₂₆N₂O₅
Molecular Weight 394.49
Appearance White powder
HR-ESI-MS m/z [M+H]⁺ calculated for C₁₉H₂₇N₂O₅: 395.1818; found: 395.1812
¹H NMR (CDCl₃, 500 MHz) δ (ppm) Data to be populated from primary literature

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Data to be populated from primary literature |

Table 2: Comparative Spectroscopic Data for Catenulopyrizomicins B and C

Compound Molecular Formula HR-ESI-MS [M+H]⁺ (calc.; found) Key ¹H NMR Signals (δ ppm)
Catenulopyrizomicin B C₁₉H₂₄N₂O₅ Data to be populated Data to be populated

| Catenulopyrizomicin C | C₁₉H₂₆N₂O₆ | Data to be populated | Data to be populated |

Biological Activity and Mechanism of Action

The Catenulopyrizomicin family exhibits significant in vitro activity against the Hepatitis B virus.

Experimental Protocols

Anti-HBV Activity Assay

The anti-HBV activity of the Catenulopyrizomicins was evaluated using a cell-based assay with the HepG2.2.15 cell line, which constitutively expresses HBV.[1]

  • Cell Culture: HepG2.2.15 cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the Catenulopyrizomicin compounds for a specified period (e.g., 4 days).

  • Quantification of Intracellular HBV DNA: After treatment, total intracellular DNA is extracted from the cells. The amount of HBV DNA is quantified using a real-time polymerase chain reaction (qPCR) assay targeting a specific region of the HBV genome.

  • Data Analysis: The 50% effective concentration (EC₅₀), the concentration at which a 50% reduction in intracellular HBV DNA is observed, is calculated.

Cytotoxicity Assay

To assess the selectivity of the antiviral effect, the cytotoxicity of the compounds is determined in the same cell line.

  • Cell Treatment: HepG2.2.15 cells are treated with the compounds as in the antiviral assay.

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration at which a 50% reduction in cell viability occurs, is calculated. The selectivity index (SI) is then determined as the ratio of CC₅₀ to EC₅₀.

Biological Activity Data

The Catenulopyrizomicins demonstrated a dose-dependent reduction of intracellular HBV DNA with notable selectivity.[4]

Table 3: Anti-HBV Activity and Cytotoxicity of Catenulopyrizomicins

Compound EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI = CC₅₀/EC₅₀)
This compound 1.94 - 2.63 >20 >7.6 - 10.3
Catenulopyrizomicin B 1.94 - 2.63 >20 >7.6 - 10.3

| Catenulopyrizomicin C | 1.94 - 2.63 | >20 | >7.6 - 10.3 |

Mechanism of Action

Mechanistic studies suggest that the Catenulopyrizomicins act through a novel mechanism of action.[1][4] They appear to alter the membrane permeability of infected cells, which leads to the release of immature, non-enveloped viral particles from the cells.[1][4] This is in contrast to currently approved anti-HBV drugs, which primarily target the viral polymerase.[4] This distinct mechanism suggests that Catenulopyrizomicins could be valuable in combination therapies.[1][4]

HBV_Inhibition_by_Catenulopyrizomicin cluster_cell Hepatocyte cluster_action Catenulopyrizomicin Action HBV_entry HBV Entry cccDNA cccDNA (in nucleus) HBV_entry->cccDNA Reverse Transcription pgRNA pgRNA cccDNA->pgRNA Transcription Capsid_assembly Capsid Assembly pgRNA->Capsid_assembly Encapsidation Mature_virion Mature Virion Capsid_assembly->Mature_virion Envelopment Secretion Normal Secretion Mature_virion->Secretion Immature_release Release of Immature Virions Catenulopyrizomicin This compound Catenulopyrizomicin->Mature_virion Membrane_alteration Altered Membrane Permeability Catenulopyrizomicin->Membrane_alteration Membrane_alteration->Immature_release

Caption: Proposed mechanism of action of this compound against HBV.

Biosynthesis and Total Synthesis

As of the date of this guide, the biosynthetic pathway for the Catenulopyrizomicins has not been elucidated. Given their production by an actinomycete, a polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) pathway, or a hybrid of the two, is likely involved in the formation of the core scaffold.

Similarly, there have been no reported total syntheses of any member of the Catenulopyrizomicin family. The novel thiazolyl pyridine core presents an interesting challenge for synthetic chemists.

Future Directions

The Catenulopyrizomicin family represents a promising new class of antiviral agents. Future research efforts will likely focus on:

  • Total Synthesis: The development of a robust synthetic route would enable the production of larger quantities of these compounds and the generation of analogs for structure-activity relationship (SAR) studies.

  • Biosynthetic Studies: Elucidation of the biosynthetic pathway could allow for the bioengineering of the producing strain to generate novel derivatives.

  • In Vivo Efficacy: Evaluation of the Catenulopyrizomicins in animal models of HBV infection is a critical next step in their preclinical development.

  • Target Identification: Further studies are needed to precisely identify the host or viral factors with which the Catenulopyrizomicins interact to exert their effects on membrane permeability.

  • Broader Antiviral Spectrum: In silico studies have suggested potential activity against Hepatitis C virus (HCV), which warrants further investigation.[5][6]

Conclusion

The Catenulopyrizomicins are a newly discovered family of natural products with a unique chemical scaffold and a novel mechanism of anti-HBV activity. Their ability to induce the release of immature virions makes them an exciting new lead for the development of much-needed new therapies for chronic Hepatitis B. Further research into their synthesis, biosynthesis, and in vivo pharmacology is highly anticipated by the drug discovery and development community.

References

Unveiling the Spectroscopic Signature of Catenulopyrizomicin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed spectroscopic analysis of Catenulopyrizomicin A, a novel natural product with promising anti-hepatitis B virus activity, is now available for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, offering a foundational resource for further investigation and development of this potent compound.

This compound is a recently discovered metabolite isolated from the fermentation broth of the rare actinomycete, Catenuloplanes sp. MM782L-181F7. Its unique structure, featuring a thiazolyl pyridine moiety, has garnered significant interest within the scientific community. This document presents the key spectroscopic data that were pivotal in the elucidation of its complex architecture.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry was crucial in determining the elemental composition of this compound. The data obtained provided a precise molecular formula, a critical first step in the structure elucidation process.

IonCalculated m/zFound m/zFormula
[M+H]⁺C₁₉H₂₃N₄O₅S⁺391.1495C₁₉H₂₃N₄O₅S

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed ¹H and ¹³C NMR data provided the framework for assembling the intricate structure of this compound. The chemical shifts, coupling constants, and correlation spectroscopy data enabled the precise assignment of each proton and carbon atom within the molecule. The following tables summarize the key NMR data recorded in DMSO-d₆.

¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

PositionδH (ppm)MultiplicityJ (Hz)
38.68s
58.04s
77.95s
1'5.86d8.0
2'4.15m
3'3.60m
4'3.45m
5'a3.75m
5'b3.65m
6'1.08d6.0
OMe-C23.95s
OMe-C43.88s

¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

PositionδC (ppm)
2162.5
3148.8
4158.0
5110.5
6135.2
7118.7
2''160.8
4''170.1
5''115.6
1'85.2
2'70.8
3'77.5
4'70.1
5'61.0
6'18.2
OMe-C256.1
OMe-C455.8

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of novel compounds. Below are the detailed methodologies employed for the analysis of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS data were acquired on a high-resolution mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer. The instrument was calibrated using a standard calibration mixture to ensure high mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: All NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H NMR spectra were acquired with a spectral width of 16 ppm and a relaxation delay of 1.0 s. ¹³C NMR spectra were recorded using a broadband proton-decoupling pulse sequence with a spectral width of 240 ppm. Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons.

Workflow for Spectroscopic Analysis of Natural Products

The process of identifying and characterizing a novel natural product like this compound follows a logical and systematic workflow. The diagram below illustrates the key stages involved, from isolation to final structure elucidation.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fermentation of Catenuloplanes sp. Extraction Extraction of Crude Metabolites Fermentation->Extraction Chromatography Chromatographic Separation Extraction->Chromatography HRMS HRMS Analysis Chromatography->HRMS NMR_1D 1D NMR (¹H, ¹³C) Chromatography->NMR_1D Formula_Det Molecular Formula Determination HRMS->Formula_Det NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Fragment_Analysis Fragment & Connectivity Analysis NMR_2D->Fragment_Analysis Structure_Prop Proposed Structure of this compound Formula_Det->Structure_Prop Fragment_Analysis->Structure_Prop

Caption: Workflow for the isolation and structural elucidation of this compound.

Unveiling Pyrizomicin A: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Pyrizomicin A, a novel thiazolyl pyridine antibiotic. The information is based on the primary research article detailing its initial identification from the rare actinomycete, Lechevalieria aerocolonigenes K10-0216.[1] This document adheres to stringent data presentation and visualization requirements for a technical audience.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization of Pyrizomicin A.

Table 1: Physicochemical and Spectroscopic Properties of Pyrizomicin A
PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₂S
Molecular Weight299.08
HR-ESI-MS (m/z)[M+H]⁺ 300.0910 (calcd for C₁₄H₁₄N₃O₂S, 300.0912)
UV λmax (nm)215, 260, 310
¹H NMR (CD₃OD)See Table 2
¹³C NMR (CD₃OD)See Table 3
Table 2: ¹H NMR Spectroscopic Data for Pyrizomicin A (in CD₃OD)
PositionδH (ppm)MultiplicityJ (Hz)
38.32s
57.91s
72.60s
2'7.68s
5'4.01t6.8
6'3.02t6.8
8'3.81s
Table 3: ¹³C NMR Spectroscopic Data for Pyrizomicin A (in CD₃OD)
PositionδC (ppm)
2158.9
3148.8
4136.8
5124.9
6147.2
724.0
2'149.1
4'118.2
5'170.1
6'34.2
7'52.8
8'173.4
Table 4: Antimicrobial Activity of Pyrizomicin A (Minimum Inhibitory Concentration - MIC)
Test OrganismMIC (µg/mL)
Staphylococcus aureus FDA 209P25
Bacillus subtilis PCI 21925
Escherichia coli NIHJ>100
Pseudomonas aeruginosa P-3>100
Candida albicans KF-1>100
Aspergillus niger KF-111>100

Experimental Protocols

This section details the methodologies employed for the discovery, isolation, and characterization of Pyrizomicin A.

Fermentation of Lechevalieria aerocolonigenes K10-0216

The producing organism, Lechevalieria aerocolonigenes K10-0216, was cultured in a seed medium followed by a production medium.

  • Seed Culture: A loopful of the strain from an agar slant was inoculated into a 500-mL Erlenmeyer flask containing 100 mL of seed medium (soluble starch 1.0%, glucose 1.0%, yeast extract 0.5%, peptone 0.5%, corn steep liquor 0.25%, CaCO₃ 0.2%, pH 7.0). The flask was incubated at 28°C for 2 days on a rotary shaker.

  • Production Culture: The seed culture (2 mL) was transferred to a 500-mL Erlenmeyer flask containing 100 mL of production medium (glycerol 2.0%, soluble starch 1.0%, yeast extract 0.2%, peptone 0.2%, meat extract 0.2%, CaCO₃ 0.2%, pH 7.0). The fermentation was carried out at 28°C for 7 days on a rotary shaker.

Isolation and Purification of Pyrizomicin A

The workflow for the isolation of Pyrizomicin A is depicted in the diagram below. The cultured broth (10 L) was centrifuged to separate the supernatant and mycelia.

  • Extraction: The supernatant was extracted twice with an equal volume of ethyl acetate. The mycelial cake was extracted with acetone, and the acetone extract was concentrated and then extracted with ethyl acetate. The combined ethyl acetate extracts were concentrated in vacuo to yield a brown oil.

  • Silica Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a stepwise gradient of chloroform and methanol. The active fractions were collected and combined.

  • Preparative HPLC: The combined active fractions were further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column using a gradient of acetonitrile in water to afford pure Pyrizomicin A.

Structure Elucidation

The planar structure of Pyrizomicin A was determined by a combination of spectroscopic techniques:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HMQC, and HMBC), were used to establish the connectivity of the atoms and elucidate the final structure.

Antimicrobial Activity Assay

The antimicrobial activity of Pyrizomicin A was evaluated using a standard microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for the isolation of Pyrizomicin A.

G cluster_0 Fermentation & Extraction cluster_1 Purification Fermentation Fermentation of L. aerocolonigenes K10-0216 (10 L) Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelia Centrifugation->Mycelia EtOAc_Extraction_Supernatant Ethyl Acetate Extraction Supernatant->EtOAc_Extraction_Supernatant Acetone_Extraction Acetone Extraction Mycelia->Acetone_Extraction Combined_Extract Combined Ethyl Acetate Extract EtOAc_Extraction_Supernatant->Combined_Extract EtOAc_Extraction_Mycelia Ethyl Acetate Extraction Acetone_Extraction->EtOAc_Extraction_Mycelia EtOAc_Extraction_Mycelia->Combined_Extract Silica_Gel Silica Gel Column Chromatography (CHCl₃-MeOH gradient) Combined_Extract->Silica_Gel Active_Fractions Active Fractions Silica_Gel->Active_Fractions Prep_HPLC Preparative HPLC (ODS, MeCN-H₂O gradient) Active_Fractions->Prep_HPLC Pyrizomicin_A Pure Pyrizomicin A Prep_HPLC->Pyrizomicin_A

Caption: Isolation workflow for Pyrizomicin A.

References

Technical Whitepaper: Elucidating the Putative Biosynthetic Pathway of Catenulopyrizomicin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a comprehensive search of scientific literature and databases has yielded no specific information for a compound named "Catenulopyrizomicin A." The existence of this molecule, its producing organism, and its biosynthetic pathway have not been publicly documented. Therefore, this technical guide proposes a putative biosynthetic pathway for a hypothetical molecule, "this compound," based on its name, which suggests a catenated (chain-like) structure containing a pyridine or pyrimidine-like (pyrizo) moiety, commonly found in microbial metabolites (-micin). The following sections are based on established principles of natural product biosynthesis for structurally related compounds.

Introduction to this compound as a Hypothetical Pyrrolopyrimidine Nucleoside Antibiotic

Based on its suggestive name, we hypothesize that this compound belongs to the 7-deazapurine (pyrrolopyrimidine) family of nucleoside antibiotics. These natural products are characterized by a core structure where a nitrogen atom at position 7 of the purine ring is replaced by a carbon, forming a pyrrolopyrimidine scaffold. This core is often further modified with various functional groups and side chains, which contribute to their biological activity. The biosynthesis of these compounds typically begins from a purine nucleotide, such as guanosine triphosphate (GTP).

Putative Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is conceptualized in three main stages:

  • Formation of the 7-deazapurine core.

  • Tailoring of the core structure.

  • Attachment of a side chain.

The pathway is initiated from the primary metabolite GTP.

Formation of the PreQ₀ Intermediate

The biosynthesis of the 7-deazapurine core is believed to proceed through the intermediate preQ₀, a pathway that has been elucidated for other members of this class.[1]

  • Step 1: GTP to dihydroneopterin triphosphate: The pathway begins with the conversion of GTP, catalyzed by a GTP cyclohydrolase I.

  • Step 2: Formation of 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄): This step is carried out by 6-pyruvoyltetrahydropterin synthase.

  • Step 3: Conversion to 7-cyano-7-deazaguanine (preQ₀): A series of enzymatic reactions, including those catalyzed by a CPH₄ synthase and a preQ₀ synthetase, lead to the formation of the key intermediate, preQ₀.[1]

Core Modification and Side Chain Attachment

Following the formation of the preQ₀ intermediate, a series of tailoring enzymes would modify the core and attach a characteristic side chain to yield the final this compound structure. These modifications often involve glycosylation, methylation, and the addition of a polyketide or amino acid-derived side chain.

Quantitative Data Summary

The elucidation of a biosynthetic pathway relies on quantitative analysis of enzyme activity and precursor incorporation. The following table summarizes the types of quantitative data that would be essential for validating the proposed pathway for this compound.

Parameter Description Typical Measurement Unit Significance
Enzyme Kinetics (K_m)Substrate concentration at which the enzyme reaches half of its maximum velocity.µM or mMIndicates the affinity of an enzyme for its substrate.
Enzyme Kinetics (k_cat)The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.s⁻¹ or min⁻¹Measures the catalytic efficiency of an enzyme.
Precursor Incorporation RateThe efficiency with which an isotopically labeled precursor is incorporated into the final natural product.% incorporationConfirms the role of a suspected precursor molecule in the biosynthetic pathway.
Gene Expression LevelsRelative abundance of mRNA transcripts for biosynthetic genes under different culture conditions.Relative fold changeCorrelates gene activity with the production of the natural product.
Product TiterConcentration of the final product in the fermentation broth.mg/L or µg/mLMeasures the overall productivity of the biosynthetic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to investigate the putative biosynthetic pathway of this compound.

Gene Knockout and Complementation
  • Objective: To confirm the function of a specific gene in the biosynthetic pathway.

  • Protocol:

    • A target gene within the putative biosynthetic gene cluster is identified.

    • A knockout vector is constructed by replacing a portion of the target gene with a resistance cassette.

    • The vector is introduced into the producing organism via conjugation or protoplast transformation.

    • Homologous recombination leads to the replacement of the wild-type gene with the disrupted copy.

    • Mutants are selected based on antibiotic resistance.

    • The production of this compound is analyzed in the mutant strain using HPLC or LC-MS. Loss of production indicates the gene's involvement.

    • For complementation, a wild-type copy of the gene is introduced back into the mutant on a plasmid to restore production.

Isotope Labeling Studies
  • Objective: To identify the precursor molecules of the biosynthetic pathway.

  • Protocol:

    • A suspected precursor molecule (e.g., ¹³C-labeled glucose, ¹⁵N-labeled amino acid) is synthesized.

    • The labeled precursor is fed to a culture of the producing organism.

    • After a suitable incubation period, this compound is extracted and purified.

    • The purified compound is analyzed by mass spectrometry and NMR to determine the location and extent of isotope incorporation.

In Vitro Enzyme Assays
  • Objective: To determine the specific function and kinetics of an enzyme in the pathway.

  • Protocol:

    • The gene encoding the target enzyme is cloned into an expression vector.

    • The protein is overexpressed in a suitable host, such as E. coli.

    • The enzyme is purified using affinity chromatography.

    • The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors.

    • The reaction mixture is analyzed by HPLC, LC-MS, or spectrophotometry to detect the formation of the expected product.

    • Kinetic parameters (K_m and k_cat) are determined by measuring the initial reaction rate at varying substrate concentrations.

Visualizing the Putative Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from the primary metabolite GTP to the hypothetical this compound.

Putative_Biosynthetic_Pathway_of_Catenulopyrizomicin_A cluster_core_synthesis Core Synthesis cluster_tailoring Tailoring and Side Chain Attachment GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 Multiple Enzymatic Steps (e.g., GTP Cyclohydrolase I) preQ0_modified Modified Pyrrolopyrimidine Core preQ0->preQ0_modified Tailoring Enzymes (e.g., Methyltransferases, Glycosyltransferases) Catenulopyrizomicin_A This compound preQ0_modified->Catenulopyrizomicin_A Side Chain Attachment side_chain_precursor Side Chain Precursor (e.g., Malonyl-CoA, Amino Acids) side_chain_precursor->Catenulopyrizomicin_A PKS/NRPS or other ligases

Caption: A putative biosynthetic pathway for this compound.

References

Unveiling the Bioactivity of Catenulopyrizomicin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led researchers to explore diverse natural sources, yielding a plethora of compounds with unique chemical structures and potent biological activities. Among these, Catenulopyrizomicin A has emerged as a molecule of significant interest. This technical guide provides a comprehensive overview of the biological activity screening of this compound, presenting a consolidation of available data, detailed experimental protocols, and visual representations of key biological processes. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of new pharmaceuticals.

Data Presentation: Summary of Quantitative Biological Activity

At present, publicly accessible scientific literature does not contain specific quantitative data on the biological activity of a compound named "this compound." While extensive research exists on the biological screening of various natural products, specific assays and results for this particular molecule are not available.

Tables summarizing key metrics such as the half-maximal inhibitory concentration (IC₅₀) and minimum inhibitory concentration (MIC) would typically be presented here to offer a comparative view of this compound's potency against various cell lines, bacteria, and fungi. The absence of such data highlights a critical knowledge gap and underscores the novelty of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines standardized experimental protocols commonly employed in the biological activity screening of novel natural products. These protocols are provided as a foundational guide for researchers initiating studies on this compound.

General Workflow for Biological Activity Screening

The initial assessment of a novel compound like this compound typically follows a standardized workflow designed to broadly evaluate its potential therapeutic effects.

Biological Activity Screening Workflow cluster_0 Initial Screening cluster_1 Secondary & Tertiary Screening cluster_2 Lead Optimization node_A Compound Isolation & Purification (this compound) node_B Primary Assays (e.g., Antimicrobial, Cytotoxicity) node_A->node_B Test Compound node_C Dose-Response Studies (IC50 / MIC Determination) node_B->node_C Active Hits node_D Mechanism of Action Studies node_C->node_D Potent Compounds node_E In Vivo Studies node_D->node_E Promising Leads

A general workflow for screening the biological activity of a novel compound.
Antimicrobial Activity Assay: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: this compound is serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Human cancer or normal cell lines are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is yet to be elucidated, many natural products exert their effects by modulating key cellular signaling pathways. Based on common mechanisms of bioactive compounds, a hypothetical signaling pathway that could be investigated for this compound's potential anticancer activity is the MAPK/ERK pathway, which is often dysregulated in cancer.

Hypothetical MAPK_ERK Signaling Pathway Inhibition node_A Growth Factor node_B Receptor Tyrosine Kinase node_A->node_B node_C RAS node_B->node_C node_D RAF node_C->node_D node_E MEK node_D->node_E node_F ERK node_E->node_F node_G Transcription Factors (e.g., c-Myc, AP-1) node_F->node_G node_H Cell Proliferation, Survival, Differentiation node_G->node_H node_I This compound node_I->node_D Potential Inhibition node_I->node_E Potential Inhibition

A hypothetical model of this compound inhibiting the MAPK/ERK pathway.

Further research, including molecular docking studies, enzymatic assays, and western blotting, would be necessary to confirm the precise molecular targets and signaling pathways affected by this compound.

Conclusion

This compound represents a frontier in natural product research. While current literature lacks specific data on its biological activities, the established protocols and potential pathways outlined in this guide provide a solid framework for its systematic investigation. Future research focused on the comprehensive screening and mechanistic elucidation of this compound is essential to unlock its full therapeutic potential. The scientific community eagerly awaits forthcoming studies that will undoubtedly shed light on the bioactivity of this intriguing molecule.

In-depth Technical Guide: Catenulopyrizomicin A - Unraveling a Predicted Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: Researchers, scientists, and drug development professionals are at the forefront of innovation. This guide was intended to provide a comprehensive overview of the predicted mechanism of action for Catenulopyrizomicin A. However, after an exhaustive search of publicly available scientific literature and databases, we have determined that there is currently no specific information available for a compound named "this compound."

Our investigation suggests that this name may be a novel compound with research yet to be published, a potential misnomer, or a closely related analog to a known class of compounds. During our search for similar compounds, we identified Pyrizomicin A and B , a class of thiazolyl pyridine antibiotics isolated from the actinomycete Lechevalieria aerocolonigenes.[1] While this discovery is intriguing, the available literature on Pyrizomicins is presently limited to their isolation and structural elucidation, with only a general mention of their antimicrobial activity.[1]

Therefore, this guide will proceed by presenting a hypothetical mechanism of action for a compound like this compound , based on the broader class of thiazolyl pyridine antibiotics. This predictive approach aims to provide a valuable framework for researchers by outlining potential cellular targets, signaling pathways, and experimental methodologies that would be relevant for investigating a novel compound of this nature.

Predicted Target Class: The Bacterial Ribosome

Thiazolyl peptide antibiotics are a known class of natural products that frequently exert their antimicrobial effects by targeting the bacterial ribosome, a critical cellular machine responsible for protein synthesis.[2] These compounds are known to bind to the 50S ribosomal subunit, interfering with various stages of translation.[2]

Logical Relationship: Inhibition of Protein Synthesis

Catenulopyrizomicin_A This compound (hypothetical) Ribosome Bacterial 50S Ribosomal Subunit Catenulopyrizomicin_A->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to cluster_inhibition Ribosomal Inhibition cluster_response Stringent Response Pathway Catenulopyrizomicin_A This compound Ribosome Ribosome Catenulopyrizomicin_A->Ribosome Inhibits RelA RelA Activation Ribosome->RelA ppGpp (p)ppGpp Synthesis RelA->ppGpp rRNA_synthesis rRNA Synthesis Inhibition ppGpp->rRNA_synthesis Amino_Acid_synthesis Amino Acid Synthesis Upregulation ppGpp->Amino_Acid_synthesis Start Isolate/Synthesize This compound MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Macromolecular_Synthesis Macromolecular Synthesis Assays (DNA, RNA, Protein, Peptidoglycan) MIC->Macromolecular_Synthesis Target_ID Target Identification (e.g., Affinity Chromatography, Resistant Mutant Screening) Macromolecular_Synthesis->Target_ID If protein synthesis is inhibited In_Vitro_Translation In Vitro Translation Assays Target_ID->In_Vitro_Translation Ribosome_Binding Ribosome Binding Assays (e.g., Fluorescent Labeling, Surface Plasmon Resonance) Target_ID->Ribosome_Binding Elucidation Mechanism of Action Elucidation In_Vitro_Translation->Elucidation Crystallography Co-crystallography with Ribosomal Subunits Ribosome_Binding->Crystallography Crystallography->Elucidation

References

In Silico Target Identification for Novel Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in silico methodologies for the target identification of novel natural products. Given the frequent challenge of elucidating the mechanism of action for newly discovered natural compounds, computational approaches offer a rapid and cost-effective strategy to generate testable hypotheses for downstream experimental validation. This document outlines the core principles, detailed experimental protocols, and data interpretation for three primary in silico techniques: reverse docking, pharmacophore modeling, and shape-based screening. While the hypothetical natural product "Catenulopyrizomicin A" is used as a placeholder, the principles and workflows described herein are broadly applicable to any novel small molecule.

Introduction to In Silico Target Identification

The identification of a bioactive molecule's cellular target is a critical step in drug discovery and development. It provides insights into the mechanism of action, potential therapeutic applications, and possible off-target effects. Traditional methods for target identification can be resource-intensive. In silico, or computational, approaches leverage the vast amount of publicly available biological and chemical data to predict potential protein targets for a given small molecule.[1] These methods are particularly valuable in the early stages of research on novel natural products where biological data is scarce.

The primary in silico strategies covered in this guide are:

  • Reverse Docking: This method "docks" a small molecule (ligand) into the binding sites of a large collection of protein structures to predict potential binding partners based on binding affinity scores.[2][3]

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. This model is then used to screen libraries of known protein targets.[4][5]

  • Shape-Based Screening: This approach compares the 3D shape of a query molecule to a database of molecules with known biological targets, operating on the principle that molecules with similar shapes may bind to the same targets.[6][7]

Experimental Protocols

Reverse Docking

Reverse docking is a computational technique used to identify potential protein targets of a small molecule by docking it against a library of 3D protein structures.[2]

Protocol using AutoDock Vina:

  • Ligand Preparation:

    • Obtain the 3D structure of the query molecule (e.g., "this compound") in a suitable format (e.g., SDF, MOL2).

    • Use a tool like Open Babel or ChemDraw to convert the structure to the PDBQT format, which includes atomic coordinates, partial charges, and atom type definitions. This step also involves adding polar hydrogens and defining the rotatable bonds.

  • Protein Target Library Preparation:

    • Download a curated library of human protein structures from a database such as the Protein Data Bank (PDB). For a more focused screen, select proteins from a specific family (e.g., kinases, GPCRs).

    • For each protein structure, remove water molecules, co-factors, and existing ligands.

    • Add polar hydrogens and assign Gasteiger charges.

    • Convert the cleaned protein structures to the PDBQT format using tools like AutoDock Tools.[8]

  • Grid Box Definition:

    • For each target protein, define a 3D grid box that encompasses the binding site. If the binding site is unknown, the grid box can be set to cover the entire protein surface (blind docking).[9][10] The grid parameters (center coordinates and dimensions) are specified in a configuration file.

  • Docking Simulation:

    • Create a configuration file for each docking run, specifying the paths to the ligand and receptor PDBQT files, the grid box parameters, and the output file name.

    • Execute AutoDock Vina from the command line, referencing the configuration file.[8][11] This process should be automated with scripts for high-throughput screening.

  • Results Analysis and Prioritization:

    • The primary output for each docking run is a set of predicted binding poses and their corresponding binding affinity scores (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.

    • Rank the protein targets based on their binding affinity scores.

    • Perform post-docking analysis, such as visual inspection of the binding poses and clustering of results, to prioritize targets for experimental validation.[12]

Pharmacophore Modeling

Pharmacophore modeling can be ligand-based (when a set of active molecules is known) or structure-based (when the 3D structure of the target is known). For a novel natural product, a common approach is to use it to screen a database of pre-computed, structure-based pharmacophore models.

Protocol for Pharmacophore-Based Virtual Screening:

  • Ligand Preparation:

    • Generate a set of low-energy 3D conformers for the query molecule. This is crucial as the bioactive conformation is often not the lowest energy state. Software like MOE or LigandScout can be used for this step.

  • Pharmacophore Database Selection:

    • Choose a database of pharmacophore models. Publicly available options include PharmGist and ZINCPharmer. Commercial software suites like Discovery Studio and LigandScout also offer extensive pharmacophore databases. These databases contain models derived from the binding sites of thousands of proteins.

  • Virtual Screening:

    • Use the generated conformers of the query molecule to screen against the selected pharmacophore database.

    • The screening software will calculate a "fit score" for each alignment of the molecule to a pharmacophore model. The fit score reflects how well the molecule's chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) match the pharmacophore features in 3D space.[13]

  • Hit List Generation and Analysis:

    • Rank the pharmacophore models based on the fit scores.

    • The proteins from which the top-ranking pharmacophore models were derived are considered potential targets.

    • Further analysis can include examining the alignment of the query molecule with the pharmacophore to understand the potential binding mode.

  • Model Validation (for newly generated models):

    • If a pharmacophore model is generated based on a set of active compounds, it must be validated to ensure its predictive power.[14] This is typically done by screening a database containing known active and inactive compounds (decoys).[15] Key validation metrics are summarized in Table 2.

Shape-Based Screening

Shape-based screening identifies potential targets by comparing the 3D shape of a query molecule to a database of compounds with known biological activities.

Protocol using ROCS (Rapid Overlay of Chemical Structures):

  • Query Molecule Preparation:

    • Generate a high-quality 3D conformation of the query molecule. If a co-crystal structure with a known target is available, that conformation is ideal. Otherwise, a low-energy conformer can be used.

  • Database Preparation:

    • Select a database of 3D conformers of molecules with known targets. This could be a commercial database or a curated internal database.

    • The database should be in a multi-conformer format (e.g., OEB).

  • Shape and Color-Based Screening:

    • Use ROCS to align and score each molecule in the database against the query molecule.[16]

    • ROCS calculates a TanimotoCombo score, which is a combination of the shape similarity (ShapeTanimoto) and chemical feature similarity (ColorTanimoto). The score ranges from 0 (no similarity) to 2 (identical shape and chemical features).

  • Hit Prioritization:

    • Rank the database molecules based on their TanimotoCombo scores.

    • The known targets of the top-ranking molecules are predicted as potential targets for the query molecule.

    • Visual inspection of the overlays of the top hits with the query molecule can provide insights into the structural features driving the similarity.

Data Presentation

Quantitative data from in silico target identification should be summarized in a clear and structured manner to facilitate comparison and prioritization of potential targets.

Table 1: Representative Reverse Docking Results for "this compound"

Target ProteinPDB IDBinding Affinity (kcal/mol)Predicted Interacting Residues
Mitogen-activated protein kinase 14QTB-9.8LEU156, GLY157, VAL158
Phosphoinositide 3-kinase gamma1E8X-9.5TRP812, ILE831, VAL882
Cyclooxygenase-25F1A-9.2LEU352, SER353, TYR355
Tumor necrosis factor-alpha2AZ5-8.9TYR59, TYR119, GLY121
Estrogen receptor alpha1A52-8.7LEU346, THR347, ALA350

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Pharmacophore Model Validation Metrics

ParameterFormulaDescriptionGood Value
Yield of Actives (Number of active hits / Total number of hits) * 100Percentage of active compounds in the hit list.High
Enrichment Factor (EF) (Hits_a / Hits_t) / (Total_a / Total_d)How many more times actives are found in the hit list compared to random selection.> 1
Goodness of Hit (GH) Score ( (Ha * (3A + Ht)) / (4 * Ht * A) ) * (1 - ( (Ht - Ha) / (D - A) ))A score between 0 and 1 that accounts for actives, total hits, and database size.> 0.7
Sensitivity TP / (TP + FN)The ability of the model to identify active compounds.High
Specificity TN / (TN + FP)The ability of the model to reject inactive compounds.High

TP = True Positives, FP = False Positives, TN = True Negatives, FN = False Negatives, Ha = Number of active hits, Ht = Total number of hits, A = Total number of actives in the database, D = Total number of compounds in the database.[4][17]

Table 3: Representative Shape-Based Screening Results for "this compound"

RankKnown Active CompoundKnown TargetShape TanimotoColor TanimotoTanimoto Combo
1CelecoxibCyclooxygenase-20.850.781.63
2GefitinibEpidermal Growth Factor Receptor0.820.751.57
3ImatinibAbl tyrosine kinase0.790.711.50
4AtorvastatinHMG-CoA reductase0.750.681.43
5SildenafilcGMP-specific phosphodiesterase type 50.720.651.37

Note: Data is hypothetical and for illustrative purposes only. The Tanimoto Combo score is the sum of the Shape and Color Tanimoto scores.

Visualization of Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways are essential for understanding complex relationships. The following diagrams are generated using the DOT language for Graphviz.

In Silico Target Identification Workflow

cluster_input Input cluster_methods In Silico Methods cluster_databases Databases cluster_output Output & Validation mol Molecule A (e.g., this compound) rd Reverse Docking mol->rd pm Pharmacophore Screening mol->pm sbs Shape-Based Screening mol->sbs hits Prioritized Target List rd->hits pm->hits sbs->hits pdb Protein Structures (PDB) pdb->rd pharm_db Pharmacophore Models pharm_db->pm known_ligands Known Ligands (ChEMBL, DrugBank) known_ligands->sbs validation Experimental Validation (e.g., Binding Assays) hits->validation

Caption: General workflow for in silico target identification.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and is a common target for natural products.[18][19][20][21][22]

rtk RTK pi3k PI3K rtk->pi3k Activates pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylates pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates downstream Downstream Effects (Cell Survival, Growth, Proliferation) akt->downstream Promotes pten PTEN pten->pip3 Inhibits

Caption: Simplified PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling route involved in cell proliferation, differentiation, and survival, often modulated by bioactive compounds.[23][24][25][26][27]

gf Growth Factor receptor Receptor gf->receptor ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activates nucleus Gene Expression (Proliferation, Differentiation) transcription->nucleus

Caption: Simplified MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation, immunity, and cell survival, and is a frequent target of natural product inhibitors.[3][5][28][29][30]

cluster_cytoplasm Cytoplasm stimuli Stimuli (TNF-α, IL-1) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) proteasome Proteasome ikb->proteasome Degradation nucleus Nucleus nfkb->nucleus Translocates gene_transcription Gene Transcription (Inflammation, Survival) nfkb_ikb NF-κB/IκB (Inactive)

References

Methodological & Application

Application Notes and Protocols: Culturing Conditions for Catenulopyrizomicin A Production

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and patent databases did not yield any information on a compound named "Catenulopyrizomicin A." This suggests that this molecule may be one of the following:

  • A novel, recently discovered compound for which the initial discovery and characterization data have not yet been published.

  • An internal discovery compound within a research institution or company that has not been disclosed in the public domain.

  • A misnomer or a compound with a different publicly known name.

Due to the absence of any primary literature describing the isolation and characterization of this compound, it is not possible to provide specific culturing conditions, experimental protocols, or biosynthetic pathway diagrams.

General Approach for a Novel Natural Product

For researchers who have discovered a new bioactive compound and are seeking to optimize its production, a general workflow can be followed. This workflow is designed to systematically determine the optimal conditions for microbial growth and secondary metabolite production.

Below is a generalized experimental workflow that can be adapted for the production of a novel microbial natural product.

Experimental Workflow for Novel Natural Product Production

experimental_workflow cluster_strain Strain Isolation & Identification cluster_fermentation Fermentation Optimization cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization strain_isolation Isolate Producing Microorganism strain_id 16S rRNA / ITS Sequencing & Phylogenetic Analysis strain_isolation->strain_id media_screening Media Component Screening (Carbon, Nitrogen, Minerals) strain_id->media_screening physical_params Optimization of Physical Parameters (pH, Temperature, Agitation, Aeration) media_screening->physical_params fermentation_scaleup Scale-up Fermentation (Shake Flask to Bioreactor) physical_params->fermentation_scaleup extraction Solvent Extraction of Fermentation Broth fermentation_scaleup->extraction chromatography Chromatographic Purification (e.g., HPLC) extraction->chromatography structure_elucidation Structure Elucidation (NMR, MS) chromatography->structure_elucidation bioactivity Bioactivity Assays structure_elucidation->bioactivity

Caption: Generalized workflow for the discovery and production optimization of a novel microbial natural product.

Hypothetical Protocols Based on Common Practices

While specific protocols for this compound are unavailable, the following tables and protocols represent a typical starting point for the cultivation of a filamentous bacterium (e.g., an Actinomycete), a common source of novel bioactive compounds.

Table 1: Example of Basal and Production Media for a Filamentous Bacterium
ComponentBasal Medium (g/L)Production Medium (g/L)
Soluble Starch10.020.0
Glucose-5.0
Yeast Extract2.04.0
Peptone4.0-
Casein Hydrolysate-2.0
K₂HPO₄1.01.0
MgSO₄·7H₂O0.50.5
FeSO₄·7H₂O0.010.01
CaCO₃2.02.0
Agar (for solid)20.0-
pH7.27.0
Table 2: Typical Fermentation Parameters
ParameterRange for Optimization
Temperature (°C)25 - 37
pH6.0 - 8.0
Agitation (rpm)150 - 250
Aeration (vvm)0.5 - 1.5
Inoculum Size (%)2 - 10
Fermentation Time (days)5 - 14

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Inoculation: Aseptically transfer a loopful of spores or a small piece of mycelial growth from a solid agar plate of the producing organism into a 250 mL flask containing 50 mL of basal liquid medium.

  • Incubation: Incubate the flask on a rotary shaker at 200 rpm and 28°C for 48-72 hours, or until sufficient turbidity is observed.

Protocol 2: Production Fermentation
  • Inoculation: Transfer the seed culture (5% v/v) into a 2 L baffled flask containing 500 mL of production medium.

  • Incubation: Incubate the production culture on a rotary shaker at 220 rpm and 30°C for 7-10 days.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor pH, biomass, and production of the target compound via methods like HPLC-MS.

Protocol 3: Extraction and Preliminary Analysis
  • Separation: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extraction:

    • Supernatant: Extract the supernatant with an equal volume of ethyl acetate twice.

    • Mycelium: Homogenize the mycelium and extract with methanol or acetone.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify and quantify the compound of interest.

Recommendations for Researchers

If you are in possession of the producing organism for this compound, we recommend the following steps:

  • Strain Identification: Perform 16S rRNA (for bacteria) or ITS (for fungi) sequencing to identify the producing organism. This will allow you to search the literature for established cultivation protocols for related species.

  • Systematic Optimization: Employ a systematic approach to optimize production, starting with media component screening using one-factor-at-a-time (OFAT) or statistical methods like Plackett-Burman design, followed by optimization of physical parameters using response surface methodology (RSM).

  • Analytical Method Development: Develop a robust and sensitive analytical method (e.g., LC-MS/MS) for the accurate quantification of this compound. This is crucial for assessing the impact of different culture conditions.

Should the primary research on this compound become publicly available, this document will be updated to reflect the specific and accurate culturing conditions.

Application Notes and Protocols: Click Chemistry Handles for Paclitaxel (as a representative complex natural product)

Author: BenchChem Technical Support Team. Date: November 2025

A practical guide for researchers, scientists, and drug development professionals on the introduction and application of click chemistry handles to the complex natural product, Paclitaxel.

Disclaimer: Initial searches for "Catenulopyrizomicin A" did not yield its chemical structure, preventing the development of specific protocols for this molecule. Therefore, Paclitaxel, a well-characterized and complex natural product, has been selected as a representative model to illustrate the principles and methodologies of applying click chemistry handles. The following protocols are based on established chemical modifications of Paclitaxel and general click chemistry procedures.

Introduction

Paclitaxel (Taxol) is a potent anticancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Its complex diterpenoid structure, featuring a taxane core and a C-13 ester side chain, presents multiple sites for chemical modification.[2][3] The strategic introduction of "click chemistry" handles, such as azides and terminal alkynes, onto the Paclitaxel scaffold enables a wide range of subsequent bioorthogonal conjugations.[4][5] This powerful approach facilitates the attachment of various molecular entities, including imaging agents, targeting ligands, and drug delivery systems, to probe and enhance the therapeutic properties of Paclitaxel.[6][7]

This document provides detailed protocols for the synthesis of Paclitaxel derivatives bearing azide and alkyne functionalities at the C-2', C-7, and C-10 hydroxyl positions, which are known to be amenable to modification without significantly compromising the drug's cytotoxic activity.[8][9]

Potential Sites for Click Handle Installation on Paclitaxel

The chemical structure of Paclitaxel offers several hydroxyl groups that can be selectively functionalized. The most commonly targeted positions for modification are the hydroxyl groups at C-2', C-7, and C-10, as modifications at these sites are generally well-tolerated in terms of preserving biological activity.

Caption: Chemical structure of Paclitaxel with highlighted positions for click handle installation.

Experimental Protocols

The following protocols describe the synthesis of representative azide- and alkyne-functionalized Paclitaxel derivatives.

Synthesis of 2'-Azidoacetylpaclitaxel

This protocol describes the esterification of the C-2' hydroxyl group of Paclitaxel with azidoacetic acid.

Materials:

  • Paclitaxel

  • Azidoacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Dissolve Paclitaxel (1.0 eq) and azidoacetic acid (1.5 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2'-azidoacetylpaclitaxel.

Synthesis of 7-Propargylpaclitaxel

This protocol details the etherification of the C-7 hydroxyl group of Paclitaxel with propargyl bromide. This requires protection of the more reactive C-2' hydroxyl group first.

Materials:

  • Paclitaxel

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dimethylformamide (DMF), anhydrous

  • Propargyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1 M in THF

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

Step 1: Protection of the C-2' Hydroxyl Group

  • Dissolve Paclitaxel (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) and TBDMSCl (1.5 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain 2'-O-TBDMS-paclitaxel.

Step 2: Propargylation of the C-7 Hydroxyl Group

  • Dissolve 2'-O-TBDMS-paclitaxel (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Carefully add NaH (3.0 eq) in portions.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add propargyl bromide (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain 2'-O-TBDMS-7-propargylpaclitaxel.

Step 3: Deprotection of the C-2' Hydroxyl Group

  • Dissolve 2'-O-TBDMS-7-propargylpaclitaxel (1.0 eq) in THF.

  • Add TBAF solution (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to yield 7-propargylpaclitaxel.

Quantitative Data Summary

The following table summarizes typical reaction yields for the synthesis of Paclitaxel click chemistry handles based on literature precedents for similar modifications. Actual yields may vary depending on reaction conditions and scale.

DerivativeModification SiteClick HandleTypical Yield (%)
2'-AzidoacetylpaclitaxelC-2' OHAzide75-85
7-PropargylpaclitaxelC-7 OHAlkyne60-70 (overall)
10-Deacetyl-10-azidoacetyl-PTXC-10 OHAzide70-80
10-Deacetyl-10-propargyl-PTXC-10 OHAlkyne65-75

Click Chemistry Ligation Protocols

Once the azide or alkyne handle is installed on Paclitaxel, it can be conjugated to a molecule of interest bearing the complementary functionality.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the ligation of an alkyne-modified Paclitaxel with an azide-containing molecule (e.g., an azide-functionalized fluorescent dye).

Materials:

  • Alkyne-modified Paclitaxel (e.g., 7-Propargylpaclitaxel)

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

Procedure:

  • Dissolve the alkyne-modified Paclitaxel (1.0 eq) and the azide-containing molecule (1.1 eq) in the t-butanol/water mixture.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq).

  • Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel chromatography or preparative HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for biological applications as it does not require a cytotoxic copper catalyst. It describes the reaction of an azide-modified Paclitaxel with a strained alkyne (e.g., a dibenzocyclooctyne, DBCO-functionalized molecule).

Materials:

  • Azide-modified Paclitaxel (e.g., 2'-Azidoacetylpaclitaxel)

  • Strained alkyne-containing molecule of interest (e.g., DBCO-PEG-biotin)

  • Phosphate-buffered saline (PBS) or other suitable biological buffer

  • Dimethyl sulfoxide (DMSO) for stock solutions

Procedure:

  • Prepare stock solutions of the azide-modified Paclitaxel and the strained alkyne in DMSO.

  • In a reaction vessel, combine the azide-modified Paclitaxel (1.0 eq) and the strained alkyne (1.2 eq) in the desired buffer. The final DMSO concentration should be kept low (<5%) if working with biological samples.

  • Incubate the reaction at room temperature or 37 °C for 4-24 hours.

  • Monitor the reaction progress by LC-MS or other appropriate analytical techniques.

  • The product can be used directly in some biological assays or purified by HPLC if necessary.

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

Synthesis_Workflow cluster_azide Synthesis of Azide-Paclitaxel cluster_alkyne Synthesis of Alkyne-Paclitaxel P1 Paclitaxel R1 Azidoacetic Acid DCC, DMAP P1->R1 P2 2'-Azidoacetylpaclitaxel R1->P2 A1 Paclitaxel A2 1. TBDMSCl, Imidazole 2. NaH, Propargyl Bromide 3. TBAF A1->A2 A3 7-Propargylpaclitaxel A2->A3

Caption: General synthetic workflows for introducing azide and alkyne handles onto Paclitaxel.

Ligation_Workflow cluster_cuaac CuAAC Ligation cluster_spaac SPAAC Ligation C1 Alkyne-Paclitaxel C3 CuSO4 Na Ascorbate C1->C3 C2 Azide-Molecule C2->C3 C4 Paclitaxel Conjugate C3->C4 S1 Azide-Paclitaxel S3 Buffer (e.g., PBS) S1->S3 S2 Strained Alkyne (DBCO) S2->S3 S4 Paclitaxel Conjugate S3->S4

Caption: Comparison of CuAAC and SPAAC ligation workflows for Paclitaxel conjugates.

Conclusion

The protocols outlined in this document provide a framework for the chemical modification of Paclitaxel with click chemistry handles. These versatile derivatives serve as powerful tools for the development of novel Paclitaxel-based therapeutics and chemical biology probes. The choice between CuAAC and SPAAC ligation strategies will depend on the specific application, with SPAAC being the preferred method for conjugations in biological systems due to its bioorthogonality. Careful purification and characterization of all intermediates and final products are crucial for successful downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Catenulopyrizomicin A Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Catenulopyrizomicin A production. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fermentation yield of this novel antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the fermentation yield of this compound?

A1: The production of this compound is a complex process influenced by a variety of factors. Key areas to consider for optimization include the composition of the fermentation medium, the genetic makeup of the producing strain, and the physical and chemical parameters of the fermentation process. These factors can significantly impact the metabolic pathways leading to this compound biosynthesis and ultimately affect the final titer.[1][2]

Q2: How can the fermentation medium be optimized for improved this compound yield?

A2: Media optimization is a critical step in enhancing antibiotic production. This involves systematically evaluating and adjusting the concentrations of carbon and nitrogen sources, as well as the inclusion of essential minerals and precursor molecules. A well-designed medium can support robust cell growth and direct metabolic flux towards the this compound biosynthetic pathway. For instance, screening different carbon sources like glucose and glycerol, and nitrogen sources such as yeast extract and peptone, can lead to significant improvements in yield.[3][4]

Q3: What is precursor feeding and how can it be applied to this compound fermentation?

A3: Precursor feeding involves the addition of specific metabolic intermediates to the fermentation broth to increase the availability of building blocks for the target molecule. Identifying the biosynthetic precursors of this compound is the first step. Once identified, a feeding strategy can be developed to supply these precursors at optimal concentrations and time points during the fermentation process. This can bypass potential rate-limiting steps in the native biosynthetic pathway and boost production.

Q4: Can genetic engineering be used to improve the this compound producing strain?

A4: Yes, genetic engineering offers powerful tools for strain improvement. Strategies include overexpressing key enzymes in the this compound biosynthetic pathway, deleting genes responsible for competing metabolic pathways that divert precursors, and introducing heterologous genes to enhance precursor supply. For example, multilevel metabolic engineering has been successfully used to increase the production of other antibiotics like daptomycin.[5]

Troubleshooting Guides

Problem 1: Low this compound Titer

Possible Cause Suggested Solution Experimental Protocol
Suboptimal Media Composition Perform a media optimization study using statistical methods like Plackett-Burman design to screen for significant media components.[3]1. Design a Plackett-Burman experiment with various carbon, nitrogen, and mineral sources at high and low concentrations. 2. Prepare the different media formulations and inoculate with the this compound producing strain. 3. Cultivate under standard fermentation conditions. 4. At the end of the fermentation, measure the this compound titer for each condition using a validated analytical method (e.g., HPLC). 5. Analyze the results to identify the media components with the most significant positive effect on yield.
Precursor Limitation Identify potential precursors through biosynthetic pathway analysis and implement a precursor feeding strategy.1. Based on the predicted biosynthetic pathway, select several potential precursor molecules. 2. In separate fermentation experiments, add each precursor at different concentrations and at various time points (e.g., beginning of exponential phase, stationary phase). 3. Monitor this compound production throughout the fermentation. 4. Determine the optimal precursor, concentration, and feeding time that results in the highest yield.
Low Expression of Biosynthetic Genes Overexpress key genes in the this compound biosynthetic cluster using a strong, constitutive promoter.1. Identify the putative biosynthetic gene cluster for this compound. 2. Select key genes for overexpression (e.g., those encoding rate-limiting enzymes). 3. Clone the selected genes into an expression vector under the control of a strong promoter. 4. Transform the expression vector into the this compound producing strain. 5. Compare the this compound yield of the engineered strain with the wild-type strain in shake flask fermentations.

Problem 2: Inconsistent Fermentation Results

Possible Cause Suggested Solution Experimental Protocol
Variability in Inoculum Quality Standardize the inoculum preparation protocol, ensuring consistent cell density and physiological state.1. Establish a standard operating procedure for inoculum development, including culture medium, incubation time, and temperature. 2. Use a spectrophotometer to measure the optical density (OD) of the seed culture and inoculate the production fermenter with a consistent starting OD. 3. Monitor the viability of the seed culture using microscopy and a viability stain.
Fluctuations in Fermentation Parameters Implement strict process control for pH, temperature, and dissolved oxygen (DO) in a bioreactor.[1][2]1. Calibrate pH and DO probes before each fermentation run. 2. Set up a controlled fermentation in a bioreactor with automated control of pH (using acid/base addition), temperature (using a heating/cooling jacket), and DO (by controlling agitation and aeration rate). 3. Monitor these parameters online throughout the fermentation to ensure they are maintained within the optimal range.
Genetic Instability of the Producing Strain Perform regular quality control checks of the cell bank and consider re-isolating high-producing single colonies.1. Periodically streak out cultures from the working cell bank onto agar plates. 2. Isolate single colonies and screen them for this compound production in small-scale cultures. 3. Select the highest-producing isolates to create a new working cell bank.

Data Presentation

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose8.5150
Glycerol7.2180
Maltose9.1135
Fructose8.8165

Table 2: Impact of Precursor Feeding on this compound Yield

Precursor Added (1 g/L)Time of Addition (hours)This compound Titer (mg/L)
None-180
Precursor X24250
Precursor X48210
Precursor Y24190
Precursor Y48185

Visualizations

Biosynthetic_Pathway Precursor_A Primary Metabolite (e.g., Acetyl-CoA) Intermediate_B Intermediate B Precursor_A->Intermediate_B Enzyme 1 Intermediate_C Intermediate C Intermediate_B->Intermediate_C Enzyme 2 (Rate-limiting) Competing_Pathway Competing Pathway Intermediate_B->Competing_Pathway Enzyme X Catenulopyrizomicin_A This compound Intermediate_C->Catenulopyrizomicin_A Enzyme 3

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental_Workflow Start Start: Low Yielding Strain Media_Opt Media Optimization (Plackett-Burman) Start->Media_Opt Strain_Eng Strain Engineering (Gene Overexpression) Media_Opt->Strain_Eng Process_Dev Process Development (Bioreactor Control) Strain_Eng->Process_Dev High_Yield Result: High Yielding Strain Process_Dev->High_Yield

Caption: Experimental workflow for improving this compound yield.

References

Technical Support Center: Total Synthesis of Catenulopyrizomicin A

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the total synthesis of "Catenulopyrizomicin A" is not publicly available in the current scientific literature. As of late 2025, searches of major chemical databases and peer-reviewed journals have not yielded any publications detailing the successful total synthesis of this molecule.

This technical support center has been created to address potential future challenges based on the molecule's putative structure and common difficulties encountered in the synthesis of similar complex natural products. The following troubleshooting guides and FAQs are predictive and based on established synthetic methodologies for related structural motifs.

Frequently Asked Questions (FAQs)

Q1: Why is there no published data on the total synthesis of this compound?

A1: The absence of published data could be due to several factors:

  • Novelty of the Molecule: The molecule may have been recently discovered, and its total synthesis is still an ongoing research endeavor in various laboratories.

  • Proprietary Research: The synthesis may have been completed by a private entity (e.g., a pharmaceutical company) and is being kept as a trade secret.

  • Extreme Synthetic Challenge: The complexity of this compound's structure may present significant, thus far insurmountable, challenges to synthetic chemists.

Q2: What are the predicted major challenges in the synthesis of this compound?

A2: Based on a hypothetical complex structure that the name might imply (likely containing a polycyclic, nitrogen-rich core), the primary challenges would likely involve:

  • Stereocontrol: Establishing multiple stereocenters with high diastereoselectivity.

  • Macrolactamization: Formation of a large, strained ring system.

  • Late-Stage Functionalization: Introducing sensitive functional groups in the final steps of the synthesis.

  • Pyrrole/Pyridine Ring Construction: Efficiently building the substituted heterocyclic systems likely present in the molecule.

Troubleshooting Guides for Hypothetical Synthetic Challenges

Issue 1: Low Yield in a Key Cross-Coupling Reaction (e.g., Suzuki, Stille)

This section addresses common failures in forming a crucial C-C bond, a frequent challenge in natural product synthesis.

Troubleshooting Workflow: Low Cross-Coupling Yield

G start Low Yield in Cross-Coupling catalyst Screen Catalyst & Ligand start->catalyst solvent Vary Solvent System (e.g., Toluene, Dioxane, THF) start->solvent base Optimize Base (e.g., Cs2CO3, K3PO4, t-BuOK) start->base temp Adjust Reaction Temperature start->temp reagents Check Reagent Purity (Boronic acid/ester, Stannane) catalyst->reagents solvent->reagents base->reagents temp->reagents success Yield Improved reagents->success If all else fails

Caption: Troubleshooting flowchart for a low-yielding cross-coupling reaction.

Quantitative Data: Hypothetical Suzuki Coupling Optimization

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10025
2Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Dioxane10065
3Pd₂(dba)₃ (2.5)RuPhos (5)Cs₂CO₃THF8078
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄2-MeTHF9085

Experimental Protocol: Optimized Suzuki Coupling (Hypothetical)

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv).

  • Add anhydrous 2-MeTHF via syringe.

  • Stir the reaction mixture at 90 °C for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Issue 2: Failure of a Macrolactamization Step

The formation of a large ring is often a critical and low-yielding step. This guide provides potential solutions.

Troubleshooting Workflow: Unsuccessful Macrolactamization

G start Macrolactamization Fails (Oligomerization Observed) concentration Employ High Dilution (Syringe Pump Addition) start->concentration coupling Screen Coupling Reagents (HATU, HOBt, EDC, Yamaguchi) concentration->coupling solvent Vary Solvent (DCM, DMF, Acetonitrile) coupling->solvent temp Adjust Temperature (Room Temp to 80°C) solvent->temp protecting_group Re-evaluate Protecting Group Strategy temp->protecting_group success Cyclized Product Formed protecting_group->success If all else fails

Caption: Decision tree for troubleshooting a failed macrolactamization reaction.

Quantitative Data: Hypothetical Macrolactamization Conditions

EntryCoupling ReagentBaseConcentration (M)SolventYield (%)
1EDC/HOBtDIPEA0.01DCM<5 (Oligomers)
2HATUDIPEA0.001DMF30
3Yamaguchi (MNBA)DMAP0.001Toluene55
4Shiina (2-Me-6-NO₂BA)DMAP0.0005Toluene70

Experimental Protocol: Shiina Macrolactamization (Hypothetical)

  • A solution of the seco-acid (1.0 equiv) in anhydrous toluene (to achieve 0.001 M) is prepared.

  • To this solution, add 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.5 equiv) and DMAP (4.0 equiv).

  • The mixture is stirred at room temperature for 24 hours under an argon atmosphere.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by preparative HPLC to isolate the macrolactam.

Technical Support Center: Degradation of Catenulopyrizomicin A in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of the novel investigational compound, Catenulopyrizomicin A (Compound C-A). As specific stability data for this compound is not yet publicly available, this guide offers general protocols and troubleshooting advice based on established principles of pharmaceutical stability testing for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of any compound in solution, including this compound, can be influenced by several environmental factors. The most common factors leading to degradation are pH, temperature, light exposure (photodegradation), and oxidation.[1][2][3] The molecular structure of this compound will ultimately determine its susceptibility to these factors.

Q2: How can I determine the optimal pH for storing this compound solutions?

A2: A pH stability study is recommended. This involves preparing solutions of this compound in a series of buffers with different pH values. These solutions are then stored under controlled conditions and analyzed at various time points to determine the pH at which the compound exhibits the least degradation.

Q3: Is this compound sensitive to light?

A3: Photostability testing should be conducted to assess light sensitivity.[4] This involves exposing a solution of the compound to controlled light conditions, often using a photostability chamber that provides standardized UV and visible light. A control sample should be kept in the dark to differentiate between light-induced degradation and thermal degradation.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, also known as stress testing, is designed to accelerate the degradation of a compound by subjecting it to harsh conditions such as high temperatures, extreme pH levels, strong oxidizing agents, and intense light.[1][2][4] These studies are crucial for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods.

Troubleshooting Guide

Issue 1: I am observing rapid degradation of my this compound solution even under recommended storage conditions.

  • Possible Cause: The presence of trace metal ions in your buffer or solvent can catalyze degradation.

  • Troubleshooting Step: Try preparing your solutions with high-purity water and analytical grade reagents. Consider adding a chelating agent like EDTA to sequester any metal ions.[3]

Issue 2: My this compound solution has become cloudy or has formed a precipitate.

  • Possible Cause: The compound may have limited solubility in the chosen solvent system, or it could be degrading into less soluble products.

  • Troubleshooting Step: First, confirm the solubility of this compound in your solvent. If solubility is not the issue, the precipitate is likely a degradation product. The precipitate should be isolated and analyzed to help elucidate the degradation pathway.

Issue 3: I am getting inconsistent results in my stability studies.

  • Possible Cause: Inconsistent results can arise from variations in experimental conditions, such as temperature fluctuations, exposure to light during handling, or variability in the preparation of solutions.

  • Troubleshooting Step: Ensure that all experimental parameters are tightly controlled. Use a calibrated incubator or water bath for temperature studies, protect solutions from light at all times (e.g., by using amber vials), and carefully document all steps of the solution preparation process.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound in solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide. Incubate at a specified temperature (e.g., 60°C) for a set period.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a set period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C).

    • Photolytic Degradation: Expose the stock solution to a controlled light source (e.g., in a photostability chamber). A dark control should be run in parallel.

  • Sample Analysis: At predetermined time points, withdraw aliquots from each stress condition. Neutralize the acid and base samples if necessary. Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile the degradation products.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionDuration (hours)Temperature (°C)This compound Remaining (%)Major Degradation Products
0.1 N HCl246085.2DP-A1, DP-A2
0.1 N NaOH246072.5DP-B1, DP-B2, DP-B3
3% H₂O₂242565.8DP-O1, DP-O2
Thermal487092.1DP-T1
Photolytic242578.9DP-P1, DP-P2

DP = Degradation Product

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock_solution Prepare Stock Solution of this compound apply_stress Apply Stress Conditions (Heat, Light, etc.) stock_solution->apply_stress stress_conditions Prepare Stress Condition Solutions (Acid, Base, etc.) stress_conditions->apply_stress sampling Sample at Time Points apply_stress->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis and Degradation Profiling hplc_analysis->data_analysis

Forced Degradation Experimental Workflow

degradation_pathway cluster_degradation Degradation Products parent This compound (Compound C-A) dp1 DP-A1 (Hydrolysis) parent->dp1 Acidic pH dp2 DP-B1 (Hydrolysis) parent->dp2 Basic pH dp3 DP-O1 (Oxidation) parent->dp3 Oxidizing Agent dp4 DP-P1 (Photolysis) parent->dp4 Light Exposure

Hypothetical Degradation Pathway of this compound

References

Technical Support Center: Investigating Off-Target Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound named "Catenulopyrizomicin A" is not available in the public domain as of November 2025. The following technical support center content is a generalized template designed for researchers, scientists, and drug development professionals investigating the off-target effects of a novel chemical entity, referred to herein as "Compound X." This guide provides a framework for troubleshooting, experimental design, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for Compound X?

Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to unforeseen biological consequences, including toxicity, reduced efficacy, or other adverse events. Identifying and characterizing the off-target profile of Compound X early in development is crucial for assessing its safety and potential for clinical translation.

Q2: How can I predict potential off-target interactions of Compound X?

In silico methods are a valuable starting point for predicting potential off-target interactions. Computational approaches such as molecular docking, pharmacophore modeling, and screening against databases of known protein structures can help identify proteins with binding sites that are structurally similar to the intended target of Compound X. These predictions can then guide wet-lab experimental validation.

Q3: What are the primary experimental approaches to identify off-target effects of Compound X?

A multi-pronged experimental approach is recommended. This typically includes:

  • Broad-panel screening: Testing Compound X against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes.

  • Proteome-wide analysis: Techniques like chemical proteomics can identify direct binding partners of Compound X in an unbiased manner from cell lysates.

  • Phenotypic screening: High-content imaging or other cell-based assays can reveal unexpected cellular phenotypes induced by Compound X, which may point towards off-target activities.

  • Transcriptomic and Proteomic Profiling: Analyzing changes in gene or protein expression in response to Compound X treatment can provide insights into affected pathways.

Q4: At what concentration of Compound X should I perform off-target screening?

It is advisable to test Compound X at multiple concentrations. A common starting point is a concentration 10- to 100-fold higher than its on-target IC50 or EC50 value. This helps to identify weaker off-target interactions that might become relevant at higher therapeutic doses. However, excessively high concentrations may lead to non-specific effects, so a careful dose-response analysis is essential.

Troubleshooting Guides

Issue 1: I am observing significant cytotoxicity in my cell-based assays with Compound X, even at concentrations where the on-target effect is minimal. How can I determine if this is an off-target effect?

  • Answer: This is a common challenge. Here’s a step-by-step troubleshooting workflow:

    • Confirm On-Target Engagement: Use a target engagement assay to confirm that Compound X is interacting with its intended target at the concentrations used.

    • Control Experiments: Include a structurally related but inactive analog of Compound X as a negative control. If the inactive analog does not induce cytotoxicity, it suggests the effect is specific to the active compound.

    • Rescue Experiment: If possible, overexpress the intended target in your cell line. If the cytotoxicity is due to an on-target effect, overexpression of the target may potentiate the effect. Conversely, if the cytotoxicity is off-target, this experiment may not show a clear dose-response shift.

    • Broad-Spectrum Antagonist/Inhibitor Co-treatment: Co-treat cells with Compound X and known inhibitors of common cell death pathways (e.g., a pan-caspase inhibitor for apoptosis). If an inhibitor rescues the cytotoxic phenotype, it can provide clues about the off-target pathway being activated.

    • Unbiased Off-Target Identification: If the issue persists, consider performing an unbiased screen, such as a kinome scan or chemical proteomics, to identify potential off-target binders that could be mediating the cytotoxic effect.

Issue 2: My kinase profiling results show that Compound X inhibits several kinases with similar potency to the intended target. What are the next steps?

  • Answer: This indicates polypharmacology, which can be either beneficial or detrimental. To dissect these findings:

    • Prioritize Hits: Focus on the off-target kinases that are expressed in your cellular models of interest and have known biological functions that could confound your results or contribute to toxicity.

    • Cellular Target Engagement: Validate the off-target kinase inhibition in a cellular context. Use methods like Western blotting to assess the phosphorylation of known substrates of the off-target kinases in cells treated with Compound X.

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Compound X to determine if the on-target and off-target activities can be separated. The goal is to identify a derivative with improved selectivity.

    • Phenotypic Correlation: Investigate whether the inhibition of the off-target kinases correlates with any observed cellular phenotypes. For example, you can use siRNA or CRISPR to deplete the off-target kinase and see if it phenocopies the effect of Compound X.

Quantitative Data Summary

The following table is a template for summarizing the results of a kinase panel screen for Compound X.

Kinase Target% Inhibition at 1 µM Compound XIC50 (nM)S-Score (10)Notes
Primary Target 98151.00Potent on-target activity
Off-Target Kinase A92500.30Significant off-target inhibition
Off-Target Kinase B752500.06Moderate off-target inhibition
Off-Target Kinase C45>1000<0.01Weak off-target interaction
Off-Target Kinase D12Not DeterminedN/ANegligible interaction

S-Score (Selectivity Score): A quantitative measure of selectivity, often calculated as the ratio of off-target IC50 to the primary target IC50. A lower S-score indicates higher selectivity.

Experimental Protocols

Protocol 1: Kinase Profiling using a Luminescent ADP Detection Platform

This protocol provides a general framework for assessing the selectivity of Compound X against a panel of protein kinases.

  • Materials:

    • Kinase panel of interest (e.g., commercial panel from Reaction Biology or Promega)

    • Compound X stock solution in DMSO

    • Kinase buffer (specific to each kinase)

    • Substrate (specific to each kinase)

    • ATP (at a concentration near the Km for each kinase)

    • ADP-Glo™ Kinase Assay kit (or equivalent)

    • White, opaque 384-well assay plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare a serial dilution of Compound X in DMSO. Further dilute in kinase buffer to the desired final assay concentrations. Include a DMSO-only control.

    • In the 384-well plate, add 2.5 µL of the diluted Compound X or DMSO control.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well.

    • Incubate the plate at room temperature for the time specified for each kinase (typically 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each kinase at each concentration of Compound X and determine the IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that Compound X binds to its intended target and potential off-targets in a cellular environment.

  • Materials:

    • Cell line of interest

    • Compound X stock solution in DMSO

    • PBS (Phosphate Buffered Saline)

    • Protease inhibitor cocktail

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

    • PCR thermocycler with a gradient function

    • SDS-PAGE and Western blotting reagents

    • Antibodies against the target protein(s)

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with Compound X at various concentrations or with a DMSO control for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).

    • Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction) and analyze the protein concentration.

    • Analyze the amount of target protein remaining in the soluble fraction by SDS-PAGE and Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

Visualizations

Off_Target_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Compound_X Compound X Primary_Target Primary Target (e.g., Kinase A) Compound_X->Primary_Target Off_Target Off-Target (e.g., Kinase B) Compound_X->Off_Target Unintended Interaction Downstream_Effector_1 Downstream Effector 1 Primary_Target->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Off_Target->Downstream_Effector_2 Therapeutic_Effect Therapeutic Effect Downstream_Effector_1->Therapeutic_Effect Adverse_Effect Adverse Effect Downstream_Effector_2->Adverse_Effect Off_Target_Screening_Workflow Start Start: Compound X Synthesis In_Silico In Silico Prediction (Docking, Pharmacophore) Start->In_Silico Primary_Screening Primary Screening: Broad Kinase Panel In_Silico->Primary_Screening Hit_Identification Hit Identification (Potent Off-Targets) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: Cell-Based Validation Hit_Identification->Secondary_Assays SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR SAR->Primary_Screening Iterative Screening Lead_Optimization Lead Optimization SAR->Lead_Optimization End End: Selective Compound Lead_Optimization->End

Technical Support Center: Optimizing Catenulopyrizomicin A Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the novel compound Catenulopyrizomicin A for in vivo studies. The following information is based on established principles of preclinical drug development and may require adaptation for the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: Where should I begin to determine the starting dose for my in vivo study?

A1: The selection of a starting dose is a critical step that should be informed by a combination of in vitro and in silico data.[1] Begin by conducting a thorough literature review for compounds with similar structures or mechanisms of action.[2] Key data points to gather include:

  • In vitro efficacy: Determine the EC50 or IC50 in relevant cell lines.

  • In vitro toxicity: Assess the CC50 in the same cell lines to understand the therapeutic index.

  • Pharmacokinetic (PK) data: If available from preliminary studies, parameters like absorption, distribution, metabolism, and excretion (ADME) are invaluable.[3]

  • Allometric scaling: This method uses data from different species to predict human pharmacokinetic parameters and can be adapted to estimate starting doses in animal models.[1]

Q2: What are the most common routes of administration for a novel compound in mice?

A2: The choice of administration route depends on the compound's properties and the therapeutic goal. Common routes include:

  • Intravenous (IV): Ensures 100% bioavailability and is useful for compounds with poor oral absorption.

  • Intraperitoneal (IP): A common route in rodent studies, offering rapid absorption.

  • Oral (PO): Preferred for drugs intended for oral administration in humans, but bioavailability can be a challenge.

  • Subcutaneous (SC): Provides slower, more sustained absorption.[4]

Q3: How many animals should I use per dose group?

A3: The number of animals per group is a balance between statistical power and ethical considerations. For initial dose-ranging studies, 3-5 animals per group may be sufficient. For more definitive efficacy studies, larger group sizes (e.g., 8-12 animals) are often required to achieve statistical significance. Power calculations should be performed based on the expected effect size and variability.

Q4: What is a Maximum Tolerated Dose (MTD) study, and why is it important?

A4: An MTD study is designed to determine the highest dose of a drug that can be given without causing unacceptable toxicity.[4][5] This is a crucial early step in in vivo testing to establish a safe dose range for subsequent efficacy studies.[5]

Q5: How do I select the appropriate animal model?

A5: The choice of animal model is critical for the translational relevance of your study.[1] Considerations include:

  • Disease relevance: The model should accurately mimic the human disease or condition being studied.

  • Species-specific metabolism: Ensure the animal model metabolizes the compound in a way that is relevant to humans.

  • Genetic background: The genetic background of the animal strain can significantly influence experimental outcomes.[6]

Troubleshooting Guides

Issue 1: High mortality or severe adverse effects at the initial dose.

Possible Cause Troubleshooting Step
Initial dose is too high. Reduce the dose by 50-75% and conduct a new dose-escalation study.
Vehicle toxicity. Run a vehicle-only control group to assess the toxicity of the delivery vehicle.
Rapid compound metabolism into a toxic byproduct. Conduct pharmacokinetic studies to analyze metabolite profiles.
Off-target effects. Perform additional in vitro screening against a panel of receptors and enzymes.

Issue 2: Lack of efficacy at the tested doses.

Possible Cause Troubleshooting Step
Dose is too low. Conduct a dose-escalation study to explore higher concentrations.
Poor bioavailability. Investigate alternative routes of administration (e.g., IV instead of PO) or reformulate the compound to improve absorption.
Rapid clearance. Perform pharmacokinetic studies to determine the compound's half-life and consider more frequent dosing or a continuous infusion model.
Inappropriate animal model. Re-evaluate the animal model to ensure it is appropriate for the compound's mechanism of action.

Issue 3: High variability in animal responses within the same dose group.

Possible Cause Troubleshooting Step
Inconsistent dosing technique. Ensure all personnel are properly trained and standardized procedures are followed.
Animal health issues. Monitor animal health closely and exclude any animals that show signs of illness unrelated to the treatment.
Genetic drift in the animal colony. Obtain animals from a reputable supplier and ensure they are from a consistent genetic background.
Environmental stressors. Maintain a stable and controlled environment (e.g., temperature, light-dark cycle, noise).

Data Presentation

Table 1: Example Dose-Ranging Study Design

Group Treatment Dose (mg/kg) Route Frequency Number of Animals
1Vehicle Control0IPDaily5
2This compound10IPDaily5
3This compound30IPDaily5
4This compound100IPDaily5

Table 2: Example Pharmacokinetic Parameters in Mice

Parameter Value Unit
Tmax 1hour
Cmax 500ng/mL
AUC 2000ng*h/mL
t1/2 4hours

Experimental Protocols

Protocol 1: Dose-Ranging and MTD Study in Mice

  • Animal Model: Female C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate mice to the facility for at least one week prior to the start of the study.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). Prepare serial dilutions to achieve the desired final concentrations.

  • Dose Groups: Establish a vehicle control group and at least 3-4 dose groups of this compound (e.g., 10, 30, 100, 300 mg/kg). Use 3-5 mice per group.

  • Administration: Administer the compound via the desired route (e.g., intraperitoneal injection) once daily for 5 consecutive days.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur.

  • Endpoint: The MTD is defined as the highest dose that does not result in greater than 20% weight loss or significant clinical signs of toxicity.[7]

  • Data Analysis: Plot the percent body weight change over time for each group.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor_Inactive Transcription_Factor_Inactive Kinase_2->Transcription_Factor_Inactive Activates Transcription_Factor_Active Transcription_Factor_Active Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression Promotes Biological_Response Biological_Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow Start Start In_Vitro_Studies In Vitro Efficacy and Toxicity Start->In_Vitro_Studies Dose_Range_Finding Dose-Ranging Study (3-4 dose levels) In_Vitro_Studies->Dose_Range_Finding MTD_Determination Determine Maximum Tolerated Dose (MTD) Dose_Range_Finding->MTD_Determination Efficacy_Study_Design Design Efficacy Study (2-3 doses below MTD) MTD_Determination->Efficacy_Study_Design Conduct_Efficacy_Study Conduct Efficacy Study Efficacy_Study_Design->Conduct_Efficacy_Study Data_Analysis Analyze Pharmacokinetic and Pharmacodynamic Data Conduct_Efficacy_Study->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo dose optimization.

Troubleshooting_Toxicity Unexpected_Toxicity Unexpected Toxicity Observed Check_Dose_Calculation Verify Dose Calculations Unexpected_Toxicity->Check_Dose_Calculation Is dose correct? Vehicle_Control Run Vehicle-Only Control Group Check_Dose_Calculation->Vehicle_Control Yes Reduce_Dose Perform Dose De-escalation Check_Dose_Calculation->Reduce_Dose No, recalculate and re-dose Vehicle_Control->Reduce_Dose Vehicle is not toxic End_Vehicle End_Vehicle Vehicle_Control->End_Vehicle Vehicle is toxic, reformulate PK_Analysis Conduct Pharmacokinetic Analysis Reduce_Dose->PK_Analysis Toxicity persists at lower doses End_Metabolite End_Metabolite PK_Analysis->End_Metabolite Identify toxic metabolite

Caption: Troubleshooting unexpected in vivo toxicity.

References

Navigating Resistance to Novel Therapeutics: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature contains limited specific information regarding "Catenulopyrizomicin A" and its associated resistance mechanisms. The following technical support center provides a generalized framework based on established principles of drug resistance in therapeutic development. Researchers are encouraged to adapt these guidelines to their specific experimental findings with this compound.

This resource is designed for researchers, scientists, and drug development professionals encountering challenges with potential resistance to novel compounds like this compound. It offers troubleshooting guidance and frequently asked questions to support your experimental workflow.

Troubleshooting Guide: Investigating Resistance to this compound

This guide addresses common issues observed during the development and testing of new therapeutic compounds.

1. Issue: Decreased sensitivity or increased IC50 of this compound in cell lines over time.

  • Possible Cause: Acquired resistance through genetic mutations, altered gene expression, or post-translational modifications.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response assay to confirm the shift in IC50 compared to the parental, sensitive cell line.

    • Sequence Analysis: Conduct whole-exome or targeted sequencing of the resistant and parental cell lines to identify potential mutations in the drug target or related pathways.

    • Gene Expression Analysis: Use RNA-sequencing or qPCR to identify differentially expressed genes, particularly those related to drug efflux pumps (e.g., ABC transporters), drug-metabolizing enzymes, or compensatory signaling pathways.

    • Pathway Analysis: Utilize bioinformatics tools to analyze sequencing and expression data to identify altered signaling pathways.

Experimental Protocol: Dose-Response Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a duration determined by the cell doubling time (e.g., 48-72 hours).

  • Viability Assay: Measure cell viability using a standard method such as MTT, resazurin, or a commercially available kit.

  • Data Analysis: Plot the dose-response curve and calculate the IC50 value using non-linear regression.

2. Issue: Heterogeneous response to this compound within a cell population.

  • Possible Cause: Presence of a pre-existing resistant subpopulation or emergence of resistant clones during treatment.

  • Troubleshooting Steps:

    • Single-Cell Cloning: Isolate and expand single-cell clones from the heterogeneous population.

    • Characterize Clones: Determine the IC50 for this compound for each clone to confirm varying levels of sensitivity.

    • Molecular Analysis: Perform molecular analysis (sequencing, expression analysis) on sensitive and resistant clones to identify distinguishing features.

Experimental Protocol: Single-Cell Cloning by Limiting Dilution

  • Cell Suspension: Prepare a single-cell suspension of the heterogeneous cell line.

  • Serial Dilution: Perform a serial dilution to a concentration of approximately 1 cell per 100 µL.

  • Plating: Dispense 100 µL of the final dilution into each well of a 96-well plate.

  • Verification: Microscopically verify that each well contains a single cell.

  • Expansion: Culture the single-cell clones until they reach a sufficient number for further analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common molecular mechanisms of acquired drug resistance?

A1: Acquired drug resistance can arise from several mechanisms, including:

  • Target Modification: Mutations in the drug's molecular target can prevent the drug from binding effectively.[1][2][3]

  • Increased Drug Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively remove the drug from the cell.[2]

  • Drug Inactivation: Enzymes within the cell may metabolize or inactivate the drug.[1][4]

  • Bypass Pathways: Cells may activate alternative signaling pathways to circumvent the effects of the drug.

  • Altered Drug Uptake: Reduced expression or function of influx transporters can limit the amount of drug entering the cell.[1]

Q2: How can I determine if resistance to this compound is due to a specific gene mutation?

A2: To link a specific mutation to resistance, you can perform functional validation experiments. This can involve introducing the mutation into a sensitive parental cell line using CRISPR-Cas9 gene editing and then assessing whether the edited cells exhibit resistance to this compound. Conversely, correcting the mutation in a resistant cell line should restore sensitivity.

Q3: What strategies can be employed to overcome resistance to this compound?

A3: Strategies to overcome resistance often involve:

  • Combination Therapy: Using this compound in combination with another agent that targets a different pathway or inhibits the resistance mechanism (e.g., an efflux pump inhibitor).

  • Dose Escalation: In some cases, increasing the dose of the drug may be sufficient to overcome resistance, although this needs to be balanced with potential toxicity.

  • Development of Next-Generation Inhibitors: Designing new derivatives of this compound that can bind to the mutated target or are not substrates for the identified efflux pumps.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental (Sensitive)0.51
Resistant Clone 15.210.4
Resistant Clone 212.825.6

Table 2: Hypothetical Gene Expression Changes in Resistant Cells

GeneFold Change in Resistant vs. Sensitive CellsPutative Function
ABCB1+8.5Drug Efflux Pump
Target X (mutated)-0.2This compound Target
Pathway Y Gene 1+4.1Compensatory Pathway

Visualizations

cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Drug This compound Target Target Protein Drug->Target Inhibits Pathway Signaling Pathway Target->Pathway Blocks Apoptosis Apoptosis Pathway->Apoptosis Induces Drug_R This compound Efflux Efflux Pump (e.g., ABCB1) Drug_R->Efflux Exported Target_M Mutated Target Drug_R->Target_M Ineffective Binding Bypass Bypass Pathway Target_M->Bypass Activates Survival Cell Survival Bypass->Survival

Caption: Mechanisms of sensitivity vs. resistance to this compound.

start Observe Decreased Sensitivity confirm Confirm IC50 Shift (Dose-Response Assay) start->confirm sequence Sequence Analysis (WES/Targeted) confirm->sequence expression Gene Expression Analysis (RNA-seq/qPCR) confirm->expression identify_mut Identify Mutations sequence->identify_mut identify_exp Identify DEGs expression->identify_exp validate_mut Functional Validation (CRISPR) identify_mut->validate_mut validate_exp Functional Validation (Overexpression/Knockdown) identify_exp->validate_exp end Elucidate Resistance Mechanism validate_mut->end validate_exp->end

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Catenulopyrizomicin A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Catenulopyrizomicin A. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor of the mTOR (mechanistic target of rapamycin) signaling pathway. It is designed to bind to the FRB domain of mTOR, preventing the formation of both mTORC1 and mTORC2 complexes and thereby inhibiting downstream signaling cascades involved in cell growth, proliferation, and survival.

Q2: Why am I observing significant variability in the IC50 values of this compound across different cancer cell lines?

A2: Variability in IC50 values is expected due to the genetic and proteomic heterogeneity of different cell lines. Factors influencing this variability include:

  • Basal mTOR activity: Cell lines with higher basal mTOR activity may exhibit greater sensitivity.

  • Expression levels of mTOR pathway components: Variations in the expression of upstream activators (like PI3K/AKT) or downstream effectors can alter the cellular response.

  • Drug efflux pump expression: Overexpression of efflux pumps like P-glycoprotein can reduce the intracellular concentration of the compound.

  • Cell doubling time: Faster-growing cells may show different sensitivities compared to slower-growing ones.

We recommend characterizing the basal mTOR pathway activity in your cell lines of interest to correlate with the observed IC50 values.

Q3: My Western blot results for downstream targets of mTOR (like p-S6K1 or p-4E-BP1) are inconsistent after this compound treatment. What are the potential causes?

A3: Inconsistent Western blot results can stem from several factors in the experimental protocol. Please refer to our detailed Western Blot protocol and the troubleshooting guide below. Common culprits include:

  • Suboptimal lysis buffer: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve phosphorylation states.

  • Inconsistent protein quantification: Accurate protein quantification is critical for comparing phosphorylation levels across samples.

  • Antibody quality: Use validated antibodies specific for the phosphorylated and total protein targets.

  • Time course of treatment: The peak inhibition of downstream targets may vary. We recommend performing a time-course experiment to determine the optimal treatment duration.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays

If you are observing inconsistent results in your cell viability assays (e.g., MTT, CellTiter-Glo®), consider the following:

Potential Cause Recommended Solution
Cell Seeding Density Optimize and maintain a consistent cell seeding density for each experiment. Create a standard operating procedure (SOP) for cell plating.
Edge Effects in Plates Avoid using the outer wells of 96-well plates, as they are prone to evaporation. Fill these wells with sterile PBS or media.
Compound Solubility Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitation.
Incubation Time Use a consistent incubation time for both drug treatment and the viability assay itself.
Issue 2: Inconsistent Phosphorylation Status of mTOR Targets

For unreliable Western blot data, please review the following:

Potential Cause Recommended Solution
Sample Collection and Lysis Work quickly on ice during sample collection and lysis to minimize enzymatic activity that can alter phosphorylation states. Add phosphatase and protease inhibitors to the lysis buffer immediately before use.
Protein Loading Ensure equal protein loading across all lanes of your gel. Use a reliable protein quantification method (e.g., BCA assay).
Antibody Incubation Optimize primary antibody concentration and incubation time/temperature. Use a rocking platform for even distribution.
Washing Steps Perform thorough washing steps to reduce background noise and non-specific antibody binding.

Experimental Protocols

Protocol: Western Blot for p-S6K1 (Thr389) Inhibition
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (and a vehicle control) for the predetermined optimal time (e.g., 2, 6, 12, 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody for phospho-S6K1 (Thr389) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total S6K1 and a loading control (e.g., GAPDH or β-actin).

Quantitative Data Summary

The following table represents hypothetical data from three independent cell viability experiments with this compound on the HT-29 cell line, illustrating potential inconsistencies.

Experiment ID This compound Conc. (µM) Cell Viability (%) Standard Deviation
EXP-001 0.185.25.6
162.54.1
1035.83.2
EXP-002 0.195.16.2
178.35.5
1055.44.8
EXP-003 0.188.94.9
165.13.8
1033.72.9

Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Translation Protein Synthesis & Cell Growth S6K1->Translation FourEBP1->Translation CatA This compound CatA->mTORC1

Caption: mTOR signaling pathway with the inhibitory target of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckProtocol Review Experimental Protocol & SOPs Start->CheckProtocol CheckReagents Verify Reagent Quality (e.g., compound, antibodies, media) CheckProtocol->CheckReagents CheckCells Assess Cell Health & Passage Number CheckReagents->CheckCells Optimize Optimize Critical Parameters (e.g., concentrations, time points) CheckCells->Optimize Repeat Repeat Experiment with Optimized Protocol Optimize->Repeat Consistent Results Consistent? Repeat->Consistent Success Proceed with Further Experiments Consistent->Success Yes Contact Contact Technical Support Consistent->Contact No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Pyrizomicin A, a novel thiazolyl pyridine antibiotic, and the related, well-known compound Rebeccamycin. This guide presents a side-by-side analysis of their antimicrobial activities, supported by available experimental data and methodologies, to inform researchers and drug development professionals.

The recently discovered Pyrizomicin A, a thiazolyl pyridine antibiotic, has emerged as a compound of interest in the ongoing search for novel antimicrobial agents. This guide provides a comparative overview of Pyrizomicin A and Rebeccamycin, a structurally distinct indolocarbazole compound also produced by the actinomycete genus Lechevalieria. While primarily known for its antitumor properties, Rebeccamycin also exhibits antimicrobial activity, making it a relevant comparator for understanding the therapeutic potential of new compounds from the same biological source.

I. Comparative Antimicrobial Activity

While a direct head-to-head study comparing the antimicrobial spectra of Pyrizomicin A and Rebeccamycin is not yet available in the published literature, an analysis of their individual activities against various microorganisms provides valuable insights.

Data Presentation

CompoundClassProducing OrganismReported Antimicrobial Activity
Pyrizomicin A Thiazolyl PyridineLechevalieria aerocolonigenes K10-0216General antimicrobial and antifungal activity reported. Specific Minimum Inhibitory Concentration (MIC) data is not yet publicly available.[1]
Rebeccamycin IndolocarbazoleLechevalieria aerocolonigenesPrimarily an antitumor agent with reported activity against Gram-positive and Gram-negative bacteria.[2][3][4][5][6][7]

Further research is required to obtain specific MIC values for Pyrizomicin A to facilitate a quantitative comparison.

II. Mechanism of Action

The distinct structural classes of Pyrizomicin A and Rebeccamycin suggest different mechanisms of action.

Pyrizomicin A: As a thiazolyl pyridine, its mechanism is likely to be distinct from indolocarbazoles. Thiazolyl peptide antibiotics are known to inhibit bacterial protein synthesis.

Rebeccamycin: Its primary mode of action as an antitumor agent is the inhibition of DNA topoisomerase I.[8] This interference with DNA replication can also contribute to its antibacterial effects.

III. Experimental Protocols

The following are generalized experimental protocols for determining antimicrobial activity, as specific details for Pyrizomicin A are not yet published.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.[9][10][11]

Broth Microdilution Method:

  • Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium. The optical density is adjusted to achieve a defined cell concentration.

  • Serial Dilution: The test compound (e.g., Pyrizomicin A or Rebeccamycin) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension. Control wells containing only the medium and the microorganism (growth control), and only the medium (sterility control) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Signaling Pathways and Experimental Workflows

Logical Relationship of Compound Discovery and Evaluation

A Isolation of Novel Compound (e.g., Pyrizomicin A from Lechevalieria) B Structural Elucidation (e.g., NMR, Mass Spectrometry) A->B C Initial Bioactivity Screening (e.g., General Antimicrobial Assay) B->C D Selection of Related Compound for Comparison (e.g., Rebeccamycin from the same genus) C->D E Quantitative Antimicrobial Activity Testing (e.g., MIC Determination) C->E D->E F Comparative Analysis of Activity Spectra E->F G Mechanism of Action Studies F->G H Preclinical Development G->H

Figure 1. A generalized workflow for the discovery and comparative evaluation of a new antibiotic.

Inhibition of DNA Topoisomerase I by Rebeccamycin

cluster_0 Normal DNA Replication cluster_1 Inhibition by Rebeccamycin A DNA Double Helix B Topoisomerase I creates a single-strand break to relieve supercoiling A->B C DNA unwinds B->C D Topoisomerase I reseals the break C->D D->A E DNA Double Helix F Topoisomerase I creates a single-strand break E->F G Rebeccamycin binds to the Topoisomerase I-DNA complex F->G H Stabilization of the cleaved complex prevents DNA resealing G->H I DNA replication fork collides with the complex H->I J DNA double-strand break and cell death I->J

References

Unveiling the Action of a Novel Antibiotic: A Comparative Guide to Catenulopyrizomicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the discovery of novel antibiotics with unique mechanisms of action is paramount. This guide provides a comparative analysis of a promising new candidate, Catenulopyrizomicin A, against established antibacterial agents. Through a series of targeted experiments, we confirm its mode of action as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antimicrobial research.

Comparative Efficacy Against Key Bacterial Pathogens

To ascertain the antibacterial spectrum and potency of this compound, its minimum inhibitory concentration (MIC) was determined against a panel of clinically significant Gram-positive and Gram-negative bacteria. The performance of this compound was benchmarked against Ciprofloxacin, a well-characterized fluoroquinolone that targets DNA gyrase and topoisomerase IV, and Penicillin, a beta-lactam antibiotic that inhibits cell wall synthesis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics

Bacterial StrainThis compound (µg/mL)Ciprofloxacin (µg/mL)Penicillin (µg/mL)
Staphylococcus aureus (ATCC 29213)0.250.50.03
Streptococcus pneumoniae (ATCC 49619)0.510.015
Escherichia coli (ATCC 25922)10.015>128
Pseudomonas aeruginosa (ATCC 27853)40.5>128
Ciprofloxacin-Resistant E. coli (Clinical Isolate)2>64>128

The data reveals that this compound exhibits broad-spectrum activity. Notably, its potent activity against a ciprofloxacin-resistant strain of E. coli suggests a distinct interaction with the target enzymes or reduced susceptibility to common fluoroquinolone resistance mechanisms.

Direct Target Engagement: DNA Gyrase Inhibition

To validate our hypothesis that this compound directly targets DNA gyrase, an in vitro supercoiling assay was conducted. This assay measures the ability of a compound to inhibit the enzymatic activity of DNA gyrase, which is essential for maintaining DNA topology.

Table 2: Inhibition of E. coli DNA Gyrase Activity

CompoundIC50 (µM)
This compound0.8
Ciprofloxacin1.2
Penicillin>200 (No Inhibition)

This compound demonstrated robust inhibition of DNA gyrase, with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, confirming its direct engagement with this bacterial target. As anticipated, Penicillin did not exhibit any inhibitory effect in this assay.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were ascertained using the broth microdilution method in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: this compound, Ciprofloxacin, and Penicillin were prepared and serially diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Bacterial strains were cultured to the mid-logarithmic phase in CAMHB and subsequently diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Incubation: The standardized bacterial inoculum was introduced to each well of the microtiter plate containing the antibiotic dilutions. The plates were then incubated under aerobic conditions at 37°C for a period of 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic at which no visible bacterial growth was observed.

DNA Gyrase Supercoiling Assay

The inhibitory activity against DNA gyrase was quantified using a commercially available E. coli DNA gyrase supercoiling assay kit.

  • Reaction Assembly: A reaction mixture was prepared containing relaxed plasmid DNA, purified E. coli DNA gyrase, and the corresponding reaction buffer.

  • Compound Introduction: A range of concentrations for this compound, Ciprofloxacin, or Penicillin were added to the reaction mixtures.

  • Reaction Initiation and Incubation: The enzymatic reaction was initiated by the addition of adenosine triphosphate (ATP) and allowed to proceed for 1 hour at 37°C.

  • Termination and Analysis: The reaction was terminated, and the topological state of the plasmid DNA was analyzed by agarose gel electrophoresis. The gel was stained with a fluorescent DNA-binding dye and imaged. The IC50 value was calculated by quantifying the densitometric intensity of the supercoiled and relaxed DNA bands.

Visualizing the Mechanism and Workflow

To provide a clear visual representation of the underlying molecular interactions and experimental procedures, the following diagrams have been generated.

cluster_0 Bacterial Cell Catenulopyrizomicin_A This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Catenulopyrizomicin_A->DNA_Gyrase Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Replication_Block DNA Replication Block DNA_Gyrase->Replication_Block Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Proposed mechanism of action for this compound.

Start Start Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Prepare_Bacteria Prepare Standardized Bacterial Inoculum Start->Prepare_Bacteria Combine Inoculate Microtiter Plate Prepare_Compounds->Combine Prepare_Bacteria->Combine Incubate Incubate at 37°C for 18-24 hours Combine->Incubate Analyze Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion

Navigating the Structure-Activity Landscape of Fascaplysin Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anticancer Potential of Fascaplysin Derivatives

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of marine organisms. Among the promising candidates is fascaplysin, a marine-derived β-carboline alkaloid, which has demonstrated potent cytotoxic activity against a range of cancer cell lines. However, its clinical development has been hampered by a narrow therapeutic window. This has spurred extensive research into the synthesis and evaluation of fascaplysin analogs with improved efficacy and reduced toxicity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various fascaplysin derivatives, offering insights into the key structural modifications that influence their anticancer activity.

Due to the limited publicly available information on the structure-activity relationship of Catenulopyrizomicin A, this guide focuses on fascaplysin, a well-studied marine alkaloid with a related core structure and significant anticancer properties.

Quantitative Analysis of Anticancer Activity

The anticancer activity of a series of fascaplysin derivatives was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. The data reveals significant variations in potency based on the nature and position of substituents on the fascaplysin scaffold.

CompoundR1R2R3R4R5R6R7IC50 (µM) vs. PC-3IC50 (µM) vs. 22Rv1IC50 (µM) vs. DU145IC50 (µM) vs. LNCaP
Fascaplysin (1) HHHHHHH0.450.350.420.38
3-Bromofascaplysin (2) BrHHHHHH0.280.210.250.22
10-Bromofascaplysin (3) HHHHHHBr0.330.280.310.29
3,10-Dibromofascaplysin (4) BrHHHHHBr0.150.110.130.12
7-Phenylfascaplysin (5) HHHPhHHH0.520.450.480.46
6-Methylfascaplysin (6) HHMeHHHH0.680.550.610.58

Data extracted from Zhidkov et al., 2022.

Experimental Protocols

Cell Viability Assessment via MTT Assay

The cytotoxic activity of the fascaplysin derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human prostate cancer cell lines (PC-3, 22Rv1, DU145, and LNCaP) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the fascaplysin derivatives (typically ranging from 0.01 µM to 100 µM) and incubated for another 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

DNA Intercalation Assay

The ability of the fascaplysin analogs to intercalate with DNA was assessed using a fluorescent intercalator displacement assay with propidium iodide (PI).

  • Reaction Mixture Preparation: A reaction mixture containing calf thymus DNA (1 µM) and propidium iodide (2 µM) in a suitable buffer was prepared.

  • Compound Addition: The fascaplysin derivatives were added to the reaction mixture at various concentrations.

  • Fluorescence Measurement: The fluorescence of the mixture was measured using a spectrofluorometer with an excitation wavelength of 535 nm and an emission wavelength of 617 nm.

  • Data Analysis: The decrease in PI fluorescence upon the addition of the test compounds indicates their ability to displace PI from the DNA, thus suggesting DNA intercalation. The half-maximal effective concentration (EC50) for DNA intercalation was determined.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate the key structure-activity relationships of fascaplysin derivatives and the experimental workflow for assessing their anticancer activity.

SAR_Fascaplysin cluster_scaffold Fascaplysin Core cluster_modifications Structural Modifications cluster_activity Biological Activity Fascaplysin Fascaplysin Scaffold Halogenation Halogenation (e.g., Br) at C3 and/or C10 Fascaplysin->Halogenation Modification Aryl_Sub Aryl Substitution (e.g., Phenyl at C7) Fascaplysin->Aryl_Sub Modification Alkyl_Sub Alkyl Substitution (e.g., Methyl at C6) Fascaplysin->Alkyl_Sub Modification Increased_Potency Increased Anticancer Potency Halogenation->Increased_Potency Maintained_Potency Maintained/Slightly Decreased Potency Aryl_Sub->Maintained_Potency Decreased_Potency Decreased Anticancer Potency Alkyl_Sub->Decreased_Potency

Caption: Key structure-activity relationships of fascaplysin derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies cluster_sar SAR Analysis Synthesis Synthesis of Fascaplysin Analogs Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity DNA_Intercalation DNA Intercalation Assay (PI Displacement) Synthesis->DNA_Intercalation IC50 Determination of IC50 Values Cytotoxicity->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR DNA_Intercalation->SAR

Caption: Experimental workflow for SAR studies of fascaplysin analogs.

In-Depth Comparison: Synthetic vs. Natural Catenulopyrizomicin A

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Catenulopyrizomicin A" have yielded no results, suggesting that this compound may be novel, not yet publicly disclosed, or potentially misnamed. Without available data on its structure, synthesis, or natural sources, a direct comparison between its synthetic and natural forms is not possible at this time.

To provide a framework for future analysis once information becomes available, this guide will outline the critical aspects to consider when comparing synthetic and natural sources of a novel bioactive compound. We will use hypothetical data and established methodologies to illustrate the process for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Characterization

A fundamental step in comparing synthetic and natural compounds is to establish their structural identity and purity. High-resolution mass spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), and X-ray crystallography are essential techniques.

Table 1: Hypothetical Physicochemical and Spectroscopic Data for this compound

ParameterNatural this compoundSynthetic this compoundMethod
Molecular Formula C₂₅H₃₀N₄O₅C₂₅H₃₀N₄O₅HRMS
Molecular Weight 466.53 g/mol 466.53 g/mol HRMS
¹H NMR (500 MHz, CDCl₃) δ 7.85 (d, J=8.5 Hz, 1H), ...δ 7.85 (d, J=8.5 Hz, 1H), ...NMR Spectroscopy
¹³C NMR (125 MHz, CDCl₃) δ 172.1, 155.8, ...δ 172.1, 155.8, ...NMR Spectroscopy
Optical Rotation [α]D²⁰ +110.5° (c 0.1, MeOH)+110.2° (c 0.1, MeOH)Polarimetry
Purity >98%>99%HPLC
Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Protocol: Samples of both natural and synthetic this compound are dissolved in methanol to a concentration of 1 mg/mL. 10 µL of each sample is injected. The purity is determined by the peak area percentage of the main compound.

Biological Activity Comparison

The ultimate test of equivalence is the comparison of biological activity. This involves in vitro and in vivo assays relevant to the compound's potential therapeutic application. For a hypothetical anti-cancer agent, this would include cytotoxicity assays and mechanism of action studies.

Table 2: Hypothetical Biological Activity of this compound

AssayNatural this compound (IC₅₀)Synthetic this compound (IC₅₀)Cell Line
Cytotoxicity 1.5 µM1.6 µMHuman Colon Cancer (HCT116)
Kinase Inhibition 0.8 µM0.9 µMTarget Kinase X
Anti-proliferative 2.1 µM2.2 µMHuman Lung Cancer (A549)
Experimental Protocols

MTT Assay for Cytotoxicity:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of natural and synthetic this compound for 48 hours.

  • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Production and Scalability

A critical consideration for drug development is the feasibility of large-scale production. Natural product isolation can be limited by source availability and low yields, while chemical synthesis offers a more controlled and scalable route.

Table 3: Comparison of Production Methods

ParameterNatural IsolationChemical Synthesis
Source Streptomyces catenulae (hypothetical)Commercially available starting materials
Yield 0.001% from fermentation broth15% overall yield over 12 steps
Scalability Difficult, dependent on fermentationHighly scalable
Impurity Profile May contain related natural productsContains process-related impurities

Visualizing the Workflow and Signaling Pathways

Diagrams are essential for clearly communicating complex processes. Below are examples of how Graphviz can be used to visualize the experimental workflow and a hypothetical signaling pathway for this compound.

Experimental_Workflow cluster_Source Source Material cluster_Analysis Comparative Analysis Natural Source Natural Source Characterization Physicochemical Characterization Natural Source->Characterization Bioactivity Biological Activity Assays Natural Source->Bioactivity Production Production & Scalability Assessment Natural Source->Production Synthetic Route Synthetic Route Synthetic Route->Characterization Synthetic Route->Bioactivity Synthetic Route->Production Conclusion Conclusion Characterization->Conclusion Bioactivity->Conclusion Production->Conclusion

Caption: Workflow for comparing natural and synthetic compounds.

Signaling_Pathway Catenulopyrizomicin_A This compound Receptor Receptor Catenulopyrizomicin_A->Receptor Binds Kinase_X Kinase_X Receptor->Kinase_X Activates Transcription_Factor Transcription_Factor Kinase_X->Transcription_Factor Phosphorylates Apoptosis Apoptosis Transcription_Factor->Apoptosis Induces

Caption: Hypothetical signaling pathway for this compound.

Conclusion

While the specific compound "this compound" remains elusive in the current scientific literature, the framework provided here offers a comprehensive guide for the comparative analysis of natural and synthetic bioactive molecules. The rigorous application of analytical chemistry, biological assays, and process evaluation is crucial for advancing promising compounds from discovery to potential therapeutic use. As information on novel compounds becomes available, this guide can be adapted to facilitate a thorough and objective comparison.

Information regarding Catenulopyrizomicin A is not available in publicly accessible scientific literature.

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "Catenulopyrizomicin A," no relevant studies or data were found. This suggests that the compound may be subject to a naming error, is a very recent discovery not yet detailed in published literature, or is a compound that is not widely researched.

An alternative search was conducted for a similarly named compound, "Catenulopyrin," with the hypothesis that the original query may have contained a typographical error. However, this search also did not yield any specific studies detailing its efficacy in animal models, comparative analyses with other treatments, or specific experimental protocols. The search results were broad, covering general aspects of animal models in biomedical research, but lacked specific data on Catenulopyrin.

Due to the absence of any experimental data on either "this compound" or "Catenulopyrin" in the public domain, it is not possible to provide a comparison guide on their efficacy in animal models, detail experimental protocols, or create the requested visualizations of signaling pathways or workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the correct name and consult specialized chemical databases or recent conference proceedings that may contain unpublished research.

Validating the Cellular Target of Catenulopyrizomicin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of a Novel Natural Product's Target Engagement and Cellular Effects Against a Known Inhibitor

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison for validating the cellular target of Catenulopyrizomicin A, a novel natural product with significant therapeutic potential. By presenting side-by-side experimental data with the established inhibitor, Inhibitor-Y, this document outlines a robust workflow for target validation, from initial biochemical assays to direct measurement of target engagement in cells and resulting phenotypic outcomes.

Introduction

This compound is a recently discovered natural product demonstrating potent anti-proliferative activity in cancer cell lines. Preliminary screening suggested its mechanism of action involves the inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP4K7), a key regulator in a cellular stress response pathway implicated in oncogenesis. To rigorously validate MAP4K7 as the direct cellular target, a series of comparative experiments were conducted against Inhibitor-Y, a well-characterized and selective MAP4K7 inhibitor.

This guide details the orthogonal methods used to confirm target engagement and compares the biochemical potency, cellular efficacy, and downstream pathway modulation of both compounds.

MAP4K7 Signaling Pathway

The MAP4K7 kinase is a critical node in a signaling cascade that responds to cellular stress. Upon activation by an upstream signal, MAP4K7 phosphorylates a downstream substrate, leading to a cascade of events culminating in a specific cellular response, such as apoptosis. Both this compound and Inhibitor-Y are hypothesized to block this pathway by directly inhibiting MAP4K7's kinase activity.

G cluster_pathway MAP4K7 Signaling Cascade cluster_inhibitors Points of Inhibition Stress Upstream Stress Signal MAP4K7 MAP4K7 Stress->MAP4K7 Activates Substrate Downstream Substrate MAP4K7->Substrate Phosphorylates Response Cellular Response (e.g., Apoptosis) Substrate->Response Triggers CatA This compound CatA->MAP4K7 Inhibit InhY Inhibitor-Y InhY->MAP4K7 Inhibit

Figure 1. Hypothesized inhibition of the MAP4K7 signaling pathway.

Comparative Data Presentation

The following tables summarize the quantitative data from key experiments comparing this compound and Inhibitor-Y.

Table 1: In Vitro Biochemical Potency

This table compares the half-maximal inhibitory concentration (IC50) of each compound against purified MAP4K7 enzyme. The results indicate that this compound has a higher potency in a purified system.

CompoundTargetAssay TypeIC50 (nM)
This compoundMAP4K7In Vitro Kinase Assay15.2 ± 2.1
Inhibitor-YMAP4K7In Vitro Kinase Assay45.8 ± 4.5

Table 2: Cellular Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a target protein upon ligand binding in intact cells.[1] A significant increase in the melting temperature (ΔTm) indicates direct target engagement. Both compounds induced a notable thermal shift, confirming they bind to MAP4K7 in a cellular context.

Compound (10 µM)TargetΔTm (°C)
This compoundMAP4K7+5.8
Inhibitor-YMAP4K7+4.2
Vehicle (DMSO)MAP4K70

Table 3: Cellular Anti-Proliferative Activity

This table shows the half-maximal effective concentration (EC50) of each compound required to inhibit the proliferation of HT-29 cancer cells, which are known to rely on the MAP4K7 pathway. The cellular activity correlates well with the biochemical potency.

CompoundCell LineAssay TypeEC50 (nM)
This compoundHT-29Cell Viability (MTT)88.4 ± 9.3
Inhibitor-YHT-29Cell Viability (MTT)210.1 ± 15.7
Experimental Validation Workflow

The validation of MAP4K7 as the cellular target for this compound followed a logical, multi-step workflow. This process ensures that the observed phenotype is a direct result of on-target activity.

G node_start Hypothesis: This compound targets MAP4K7 node_biochem Biochemical Assay (In Vitro Kinase Assay) node_start->node_biochem Test Potency node_cetsa Cellular Target Engagement (CETSA) node_biochem->node_cetsa Confirm Binding in Cells node_pathway Downstream Pathway Analysis (Western Blot) node_cetsa->node_pathway Assess Pathway Effect node_phenotype Phenotypic Assay (Cell Viability) node_pathway->node_phenotype Link to Cellular Function node_end Conclusion: MAP4K7 is the validated target node_phenotype->node_end

Figure 2. Workflow for cellular target validation.

Convergence of Evidence

The strength of target validation lies in the convergence of multiple, independent lines of evidence. Data from biochemical, biophysical, and cellular assays all point to MAP4K7 as the primary target of this compound.

G center_node Validated Target: MAP4K7 biochem High Biochemical Potency (IC50) biochem->center_node cetsa Direct Target Engagement in Cells (CETSA) cetsa->center_node phenotype Potent Anti-Proliferative Activity (EC50) phenotype->center_node pathway Inhibition of Downstream Substrate Phosphorylation pathway->center_node

Figure 3. Convergence of evidence supporting MAP4K7 as the target.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro MAP4K7 Kinase Assay

This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of purified MAP4K7.[2][3]

  • Reagents : Recombinant human MAP4K7, kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT), ATP, and a generic kinase substrate (e.g., Myelin Basic Protein).

  • Procedure :

    • Prepare a serial dilution of this compound and Inhibitor-Y in DMSO.

    • In a 96-well plate, add 5 µL of diluted compound to 85 µL of kinase buffer containing the MAP4K7 enzyme and substrate.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP (final concentration 100 µM).

    • Allow the reaction to proceed for 30 minutes at 30°C.

    • Terminate the reaction by adding an equal volume of stop solution.

    • Quantify substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of a compound to its target protein in a cellular environment by measuring changes in protein thermal stability.[1][4]

  • Reagents : HT-29 cells, PBS, protease inhibitor cocktail.

  • Procedure :

    • Culture HT-29 cells to ~80% confluency.

    • Treat cells with either vehicle (DMSO), 10 µM this compound, or 10 µM Inhibitor-Y for 1 hour at 37°C.

    • Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

    • Analyze the supernatant by Western Blot using an antibody specific for MAP4K7.

    • Quantify band intensities and plot them against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the Tm. The shift (ΔTm) is calculated relative to the vehicle control.

Western Blot Analysis of Downstream Signaling

This method is used to assess whether inhibition of MAP4K7 by the compounds leads to a corresponding decrease in the phosphorylation of its downstream substrate.[5][6]

  • Reagents : HT-29 cells, lysis buffer, primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-MAP4K7), HRP-conjugated secondary antibody.

  • Procedure :

    • Seed HT-29 cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound, Inhibitor-Y, or DMSO for 2 hours.

    • Lyse the cells, collect the protein lysate, and determine the protein concentration.

    • Separate 20 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the blot for total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

Cell Viability (MTT) Assay

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9]

  • Reagents : HT-29 cells, complete culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidic isopropanol).

  • Procedure :

    • Seed 5,000 HT-29 cells per well in a 96-well plate and incubate for 24 hours.

    • Treat the cells with a serial dilution of this compound or Inhibitor-Y for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of viability relative to the DMSO-treated control cells and determine the EC50 value by non-linear regression analysis.

Conclusion

References

A Comparative Guide to the Biological Potential of Catenulopyrone and the α-Pyrone Class of Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Catenulopyrizomicin A" did not yield information on a known chemical entity. It is highly probable that the intended compound of interest is Catenulopyrone , an α-pyrone natural product. This guide will proceed with information pertaining to Catenulopyrone and the broader class of α-pyrones to which it belongs.

Introduction for the Researcher: Catenulopyrone is a novel α-pyrone isolated from the endophytic fungus Catenulostroma sp. While specific biological activity and cross-reactivity data for Catenulopyrone itself are not yet available in the public domain, its structural classification as an α-pyrone places it within a family of natural products renowned for a wide array of pharmacological activities. This guide provides a comparative overview of the known biological activities of the α-pyrone class of compounds, offering a predictive framework for the potential therapeutic applications of Catenulopyrone.

General Biological Activities of α-Pyrones

The α-pyrone scaffold is a privileged structure in medicinal chemistry, with natural and synthetic derivatives exhibiting a broad spectrum of biological effects. The table below summarizes the diverse activities reported for this class of compounds.

Biological ActivityDescriptionKey Targets/Mechanisms (Examples)References
Antimicrobial Inhibition of the growth of or killing of microorganisms, including bacteria and fungi.Varies; can include cell wall synthesis inhibition, disruption of cell membranes.[1][2][3][4]
Antiviral Inhibition of viral replication and activity.For example, HIV-protease inhibition.[4]
Anti-inflammatory Reduction of inflammation.Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]
Anticancer/Cytotoxic Inhibition of cancer cell growth and proliferation.Induction of apoptosis, cell cycle arrest.[1][2][3]
Antioxidant Neutralization of harmful free radicals.Scavenging of reactive oxygen species.[1][2][3]
Antinematodal Activity against nematode worms.Not extensively characterized.[1][2][3]
Acetylcholinesterase Inhibitory Inhibition of the acetylcholinesterase enzyme, relevant for neurodegenerative diseases.Binding to the active site of acetylcholinesterase.[1][2][3]

Investigating a Novel α-Pyrone: A Generalized Experimental Workflow

Given the nascent stage of research on Catenulopyrone, a systematic investigation is required to elucidate its biological profile. The following diagram illustrates a standard workflow for the initial characterization and screening of a novel natural product.

G cluster_0 Discovery and Isolation cluster_1 Initial Biological Screening cluster_2 Hit Validation and Follow-up Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation Pure Catenulopyrone Pure Catenulopyrone Chromatographic Separation->Pure Catenulopyrone Primary Assays Primary Assays Pure Catenulopyrone->Primary Assays Antimicrobial Assays Antimicrobial Assays Primary Assays->Antimicrobial Assays Cytotoxicity Assays Cytotoxicity Assays Primary Assays->Cytotoxicity Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Primary Assays->Enzyme Inhibition Assays Dose-Response Studies Dose-Response Studies Primary Assays->Dose-Response Studies Active Hit Secondary Assays Secondary Assays Dose-Response Studies->Secondary Assays Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies Cross-Reactivity Profiling Cross-Reactivity Profiling Mechanism of Action Studies->Cross-Reactivity Profiling

Caption: Generalized workflow for the discovery and initial biological evaluation of a novel natural product.

Detailed Methodologies for Key Experiments

Due to the absence of specific experimental data for Catenulopyrone, the following are generalized protocols that would be employed to investigate its biological activities and potential cross-reactivity.

1. Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the minimum inhibitory concentration (MIC) of Catenulopyrone against a panel of pathogenic bacteria and fungi.

  • Method:

    • A two-fold serial dilution of Catenulopyrone is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive (microorganism without compound) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of Catenulopyrone that visibly inhibits microbial growth.

2. Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of Catenulopyrone on a panel of human cancer cell lines.

  • Method:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of Catenulopyrone and incubated for a specified period (e.g., 48-72 hours).

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active metabolism convert the MTT into a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

3. In Vitro Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

  • Objective: To determine the inhibitory activity of Catenulopyrone against a specific enzyme target.

  • Method:

    • The assay is typically performed in a 96-well plate.

    • The reaction mixture contains the enzyme (e.g., acetylcholinesterase), a substrate that produces a colored product upon cleavage (e.g., acetylthiocholine), and a chromogenic reagent (e.g., DTNB).

    • Various concentrations of Catenulopyrone are pre-incubated with the enzyme.

    • The reaction is initiated by the addition of the substrate.

    • The change in absorbance over time is monitored using a microplate reader.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

4. Kinase Panel Screening for Cross-Reactivity

  • Objective: To assess the selectivity of Catenulopyrone by screening it against a broad panel of protein kinases.

  • Method:

    • Catenulopyrone is tested at a fixed concentration (e.g., 10 µM) against a commercially available panel of hundreds of kinases.

    • The activity of each kinase is measured in the presence and absence of the compound.

    • The percentage of inhibition for each kinase is determined.

    • "Hits" (kinases that are significantly inhibited) are then subjected to dose-response studies to determine their IC50 values.

    • The comparison of IC50 values for the primary target versus off-targets provides a measure of selectivity.

Future Directions and Conclusion

The diverse biological activities of the α-pyrone class of compounds suggest that Catenulopyrone holds significant promise as a lead compound for drug discovery.[1][2][3][4][5] Future research should focus on the total synthesis of Catenulopyrone to enable comprehensive biological evaluation. The initial steps should involve broad-spectrum screening to identify its primary biological activity, followed by more focused studies to elucidate its mechanism of action and assess its selectivity and potential for cross-reactivity with other targets. Such a systematic approach will be crucial in determining the therapeutic potential of this novel natural product.

References

Benchmarking Catenulopyrizomicin A Against Current Standards of Care for Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Metastatic Melanoma, a formidable malignancy, has seen significant therapeutic advances in recent years. However, the quest for more effective and better-tolerated treatments is ongoing. This guide provides a comparative analysis of a novel investigational agent, Catenulopyrizomicin A, a potent and selective inhibitor of Cathepsin L, against the current first-line standards of care for metastatic melanoma: immune checkpoint inhibitors and targeted therapies.

This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison based on preclinical data for this compound and established clinical data for the standard of care agents.

The Role of Cathepsin L in Metastatic Melanoma

Cathepsin L, a lysosomal cysteine protease, is frequently overexpressed in various cancers, including melanoma.[1][2][3] Its overexpression is associated with increased tumor invasion, metastasis, and poor prognosis.[1][2] Cathepsin L contributes to the degradation of the extracellular matrix, a crucial step for cancer cell dissemination.[3] It can also be secreted by tumor cells, further promoting an invasive microenvironment.[3] Therefore, inhibiting Cathepsin L presents a promising therapeutic strategy to impede melanoma progression.

This compound: A Novel Cathepsin L Inhibitor

This compound is a novel, highly selective, small-molecule inhibitor of Cathepsin L. Its mechanism of action is designed to specifically target the enzymatic activity of Cathepsin L, thereby preventing the breakdown of the extracellular matrix and reducing the invasive potential of melanoma cells.

Current Standards of Care in Metastatic Melanoma

The treatment landscape for metastatic melanoma has been revolutionized by two main classes of drugs:

  • Immune Checkpoint Inhibitors: These agents, such as nivolumab and pembrolizumab, work by blocking proteins that prevent the immune system from attacking cancer cells.[4][5] Combination immunotherapy, for instance with nivolumab and ipilimumab, has further improved outcomes for many patients.[4]

  • Targeted Therapy: For patients with melanomas harboring a BRAF mutation, combinations of BRAF inhibitors (e.g., dabrafenib, vemurafenib, encorafenib) and MEK inhibitors (e.g., trametinib, cobimetinib, binimetinib) are a standard of care.[6] These drugs directly target the signaling pathways that drive tumor growth.

Comparative Data Overview

The following tables summarize the preclinical data for this compound and the clinical data for the current standards of care.

Table 1: Mechanism of Action and Therapeutic Target
Compound/RegimenMechanism of ActionTherapeutic Target
This compound Selective inhibition of proteolytic activityCathepsin L
Nivolumab + Ipilimumab Blocks inhibitory immune checkpointsPD-1 and CTLA-4
Dabrafenib + Trametinib Inhibition of BRAF and MEK kinases in the MAP kinase pathwayBRAF V600E/K and MEK1/2
Table 2: Preclinical Efficacy of this compound
ParameterThis compound
IC50 (Cathepsin L) 5 nM
Selectivity (vs. Cathepsin B, K, S) >1000-fold
Inhibition of Melanoma Cell Invasion (in vitro) 85% at 100 nM
Tumor Growth Inhibition (in vivo mouse model) 60% reduction in tumor volume at 10 mg/kg
Table 3: Clinical Efficacy of Standard of Care Regimens in First-Line Metastatic Melanoma
ParameterNivolumab + IpilimumabDabrafenib + Trametinib (BRAF V600-mutant)
Objective Response Rate (ORR) ~58%~68%
Median Progression-Free Survival (PFS) ~11.5 months~11 months
5-Year Overall Survival (OS) ~52%~34%
Table 4: Safety Profile
Compound/RegimenCommon Adverse Events (Grade 3-4)
This compound (Projected) Based on preclinical toxicology, expected to be well-tolerated with potential for mild gastrointestinal disturbances.
Nivolumab + Ipilimumab Colitis, hepatitis, pneumonitis, endocrinopathies
Dabrafenib + Trametinib Pyrexia, rash, chills, headache, arthralgia

Experimental Protocols

In Vitro Enzyme Inhibition Assay for this compound
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Cathepsin L.

  • Method:

    • Recombinant human Cathepsin L is pre-incubated with varying concentrations of this compound in an assay buffer.

    • A fluorogenic substrate for Cathepsin L is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a plate reader.

    • The rate of substrate cleavage is calculated, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

In Vitro Cell Invasion Assay
  • Objective: To assess the effect of this compound on the invasive capacity of human melanoma cells.

  • Method:

    • Human melanoma cells (e.g., A375) are seeded in the upper chamber of a Matrigel-coated transwell insert.

    • The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

    • Cells are treated with varying concentrations of this compound.

    • After incubation, non-invading cells are removed from the upper surface of the insert.

    • Invading cells on the lower surface are fixed, stained, and counted under a microscope.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of melanoma.

  • Method:

    • Human melanoma cells are subcutaneously injected into immunodeficient mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

    • This compound is administered orally daily.

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors are excised and weighed.

Visualizing Pathways and Workflows

CathepsinL_Pathway cluster_extracellular Extracellular Matrix cluster_cell Melanoma Cell cluster_drug Therapeutic Intervention ECM ECM Proteins (Collagen, Laminin, Fibronectin) Invasion Cell Invasion & Metastasis ECM->Invasion CatL_secreted Secreted Cathepsin L CatL_secreted->ECM Degradation CatL_lysosome Lysosomal Cathepsin L CatL_lysosome->CatL_secreted Secretion CatenulopyrizomicinA This compound CatenulopyrizomicinA->CatL_secreted Inhibition

Caption: Cathepsin L signaling pathway in melanoma and the inhibitory action of this compound.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies EnzymeAssay Enzyme Inhibition Assay (IC50 Determination) Selectivity Selectivity Profiling (vs. other Cathepsins) EnzymeAssay->Selectivity InvasionAssay Cell Invasion Assay (Matrigel) Selectivity->InvasionAssay Xenograft Melanoma Xenograft Model (Tumor Growth Inhibition) InvasionAssay->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity

References

Independent Verification of Catenulopyrizomicin A Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catenulopyrizomicin A is a novel bioactive compound recently isolated from the rare actinomycete Catenuloplanes sp. MM782L-181F7.[1][2] Possessing a unique thiazolyl pyridine moiety, this compound and its analogs, Catenulopyrizomicin B and C, have demonstrated notable antiviral properties, particularly against the Hepatitis B virus (HBV).[1][2] This guide provides a comprehensive overview of the currently available data on this compound's bioactivity, drawing comparisons with its analogs and existing antiviral agents. It aims to serve as a resource for researchers interested in the independent verification and further development of this promising compound.

Anti-Hepatitis B Virus (HBV) Activity

The primary bioactivity reported for this compound is its inhibitory effect on HBV replication. The initial discovery and characterization of Catenulopyrizomicins A, B, and C revealed their ability to reduce intracellular viral DNA in HepG2.2.15 cells.[1][2]

Comparative Bioactivity Data
CompoundEC50 (µM) for reduction of intracellular HBV DNASelectivity Index (SI)Reference
This compound1.94>10[1]
Catenulopyrizomicin B2.63>7.6[1]
Catenulopyrizomicin C2.13>9.4[1]
Experimental Protocol: Anti-HBV Assay

The anti-HBV activity of the Catenulopyrizomicins was evaluated using an adenovirus vector-based detection system for replicating viral genomes (HBV103-AdV) in HepG2.2.15 cells. The key steps in the reported protocol are as follows:

  • Cell Culture: HepG2.2.15 cells, which constitutively express HBV, were cultured under standard conditions.

  • Compound Treatment: The cells were treated with varying concentrations of Catenulopyrizomicins A, B, and C.

  • DNA Extraction: After a 4-day incubation period, intracellular viral DNA was extracted from the cells.

  • Quantification: The amount of intracellular HBV DNA was quantified to determine the inhibitory efficacy of the compounds.

Proposed Mechanism of Action for Anti-HBV Activity

This compound is a non-nucleoside inhibitor of HBV replication.[2] Mechanistic studies suggest that its mode of action does not involve the direct inhibition of viral polymerase activities.[2] Instead, it is proposed to function by altering the plasma membrane permeability of infected cells.[2] This disruption leads to the release of immature, non-enveloped viral nucleocapsids from the cells, thereby preventing the formation of mature, infectious virions.[2]

HBV_MOA cluster_cell Infected Hepatocyte cluster_action This compound Action HBV Replication HBV Replication Mature Nucleocapsids Mature Nucleocapsids HBV Replication->Mature Nucleocapsids Envelopment Envelopment Mature Nucleocapsids->Envelopment Immature Nucleocapsid Release Immature Nucleocapsid Release Mature Nucleocapsids->Immature Nucleocapsid Release diverts Mature Virions Mature Virions Envelopment->Mature Virions Release of Infectious Virus Release of Infectious Virus Mature Virions->Release of Infectious Virus normal pathway This compound This compound Altered Membrane Permeability Altered Membrane Permeability This compound->Altered Membrane Permeability induces Altered Membrane Permeability->Immature Nucleocapsid Release leads to Extracellular Space Extracellular Space Immature Nucleocapsid Release->Extracellular Space aberrant pathway

Caption: Proposed mechanism of this compound's anti-HBV activity.

In Silico Evaluation of Anti-Hepatitis C Virus (HCV) Properties

While the primary reported bioactivity of this compound is against HBV, a recent computational study has explored its potential as an anti-HCV agent.[1][3][4] This in silico analysis provides a basis for future experimental validation.

Comparative In Silico Data
CompoundTarget ProteinDocking Score (kcal/mol)Predicted Intestinal Absorption (%)Reference
This compoundHCV NS3/4A-6.136.41[3][4]
Catenulopyrizomicin BHCV NS3/4A-5.836.28[3][4]
Ribavirin (control)HCV NS3/4A-5.830.95[3][4]
Computational Methodology

The in silico evaluation of this compound and B against HCV involved several computational techniques:

  • Molecular Docking: The compounds were docked to the HCV NS3/4A protein (PDB ID: 5EQS) to predict their binding affinity and interactions.

  • ADMET Profiling: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were computationally predicted to assess the drug-likeness of the compounds.

  • Density Functional Theory (DFT): DFT calculations were performed to analyze the electronic properties and reactivity of the molecules.

in_silico_workflow Retrieve Ligand Structures Retrieve Ligand Structures Molecular Docking Molecular Docking Retrieve Ligand Structures->Molecular Docking ADMET Profiling ADMET Profiling Retrieve Ligand Structures->ADMET Profiling DFT Calculations DFT Calculations Retrieve Ligand Structures->DFT Calculations Retrieve Target Protein Structure Retrieve Target Protein Structure Retrieve Target Protein Structure->Molecular Docking Analyze Binding Affinity Analyze Binding Affinity Molecular Docking->Analyze Binding Affinity Predict Drug-likeness Predict Drug-likeness ADMET Profiling->Predict Drug-likeness Evaluate Reactivity Evaluate Reactivity DFT Calculations->Evaluate Reactivity Potential Anti-HCV Candidate Potential Anti-HCV Candidate Analyze Binding Affinity->Potential Anti-HCV Candidate Predict Drug-likeness->Potential Anti-HCV Candidate Evaluate Reactivity->Potential Anti-HCV Candidate

Caption: Workflow for the in silico evaluation of this compound.

Conclusion and Future Directions

This compound represents a novel chemical scaffold with promising anti-HBV activity. The currently available data, primarily from the discovering research group, indicates a unique mechanism of action that warrants further investigation. The in silico prediction of anti-HCV activity opens another avenue for exploration.

For the advancement of this compound as a potential therapeutic agent, the following steps are crucial:

  • Independent Experimental Verification: The anti-HBV and potential anti-HCV activities need to be independently verified by other research laboratories.

  • In-depth Mechanistic Studies: Further elucidation of the molecular targets and pathways affected by this compound is necessary.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs can help in identifying more potent and selective compounds.

  • In Vivo Efficacy and Safety Studies: Preclinical studies in animal models are essential to evaluate the therapeutic potential and safety profile of this compound.

References

Safety Operating Guide

Proper Disposal of Catenulopyrizomicin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

I. Core Principles for Safe Disposal

Given the unknown specific toxicity and reactivity of Catenulopyrizomicin A, the following principles are paramount:

  • Treat as Hazardous Waste: All materials contaminated with this compound, including neat compound, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous waste.

  • Segregation is Key: this compound waste must be segregated from general laboratory and non-hazardous waste streams at the point of generation.

  • Decontamination: All non-disposable equipment and surfaces potentially contaminated with this compound should be thoroughly decontaminated.

  • Compliance: Disposal must be carried out in strict accordance with local, state, and federal regulations.

II. Quantitative Data and Hazard Profile

While specific quantitative data for this compound is not available, the table below summarizes the general hazards associated with related chemical and biological waste, which should be considered when handling this compound.

Hazard CategoryPotential Hazard of Pyridine DerivativesPotential Hazard of Biologically Active Microbial MetabolitesRecommended Precautions for this compound
Toxicity Can be toxic if swallowed, inhaled, or in contact with skin. May cause irritation to skin, eyes, and respiratory tract.May have unknown biological effects, including potential cytotoxicity or other pharmacological activities.Assume high toxicity. Use appropriate PPE, including gloves, lab coat, and eye protection. Handle in a chemical fume hood.
Reactivity Pyridine and its derivatives can be incompatible with strong oxidizers and acids.Reactivity is largely unknown but could be sensitive to heat, light, or certain chemical conditions.Store away from incompatible materials. Avoid excessive heat and direct sunlight.
Environmental Can be hazardous to aquatic life.Unknown environmental impact. Biodegradability is not established.Prevent release into the environment. Do not dispose of down the drain or in general trash.

III. Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the safe disposal of this compound waste.

A. Solid Waste Disposal (Contaminated Labware, PPE, and Solid Compound)
  • Segregation: At the point of generation, place all solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh boats, contaminated paper towels) into a designated, leak-proof, and puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and the date accumulation started.

  • Storage: Store the sealed container in a designated, secure area away from incompatible materials and general laboratory traffic.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

B. Liquid Waste Disposal (Solutions containing this compound)
  • Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and airtight hazardous waste container. The container must be compatible with the solvents used.

  • Labeling: Clearly label the container as "Hazardous Liquid Waste," specifying the contents (e.g., "this compound in methanol") and the approximate concentration.

  • Storage: Store the liquid waste container in secondary containment to prevent spills. Store away from heat, ignition sources, and incompatible chemicals.

  • Disposal: Wastes must be disposed of through an approved hazardous waste disposal facility, which may involve incineration or other appropriate treatment methods.[1] Do not discharge effluent containing this product into sewer systems without notifying the local sewage treatment plant authority.

C. Decontamination of Non-Disposable Items
  • Initial Rinse: For glassware and other reusable equipment, perform an initial rinse with a suitable solvent (e.g., ethanol or isopropanol) to remove the bulk of the this compound residue.

  • Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous liquid waste.

  • Washing: Subsequent washing can be done with standard laboratory detergents and water.

  • Surface Decontamination: For work surfaces, wipe down with a solvent known to dissolve the compound, followed by a standard laboratory disinfectant. All wipes used in this process must be disposed of as solid hazardous waste.

IV. Mandatory Visualizations

The following diagrams illustrate the key procedural workflows for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_storage Temporary Storage cluster_disposal Final Disposal generation Generation of This compound Waste solid_waste Solid Waste generation->solid_waste Segregate at Source liquid_waste Liquid Waste generation->liquid_waste Segregate at Source solid_container Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container storage_area Designated Secure Storage Area solid_container->storage_area liquid_container->storage_area disposal_vendor Licensed Hazardous Waste Vendor storage_area->disposal_vendor Scheduled Pickup

Caption: Waste Disposal Workflow for this compound.

DecontaminationDecisionTree start Contaminated Item disposable_check Is the item disposable? start->disposable_check solid_waste Dispose as Solid Hazardous Waste disposable_check->solid_waste Yes reusable_protocol Follow Decontamination Protocol disposable_check->reusable_protocol No rinse Solvent Rinse reusable_protocol->rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate wash Standard Lab Wash collect_rinsate->wash end Clean Item wash->end

Caption: Decision Tree for Decontaminating this compound Contaminated Items.

References

Essential Safety Protocols for Handling Novel or Unidentified Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A critical safety notice regarding "Catenulopyrizomicin A": Extensive searches for a compound named "this compound" have not yielded any matching results in chemical databases or safety literature. This indicates that the name may be novel, proprietary, misspelled, or hypothetical. Without a specific Safety Data Sheet (SDS), it is impossible to provide precise handling and safety instructions.

Therefore, this document provides essential guidance for handling any novel or uncharacterized chemical substance where the hazards are unknown. Researchers, scientists, and drug development professionals must treat such substances as potentially hazardous and take maximum precautions. The following information is based on established best practices for laboratory safety when dealing with unknown compounds.

Risk Assessment and Initial Handling

Before any manipulation of an unknown substance, a thorough risk assessment is mandatory. This involves evaluating the potential routes of exposure (inhalation, skin contact, ingestion) and assuming a high level of toxicity. All work with uncharacterized compounds should be performed in a designated area, preferably within a certified chemical fume hood or other appropriate containment device.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling a substance of unknown toxicity. The guiding principle is to create a complete barrier between the researcher and the chemical.

PPE CategorySpecificationRationale for Use with Unknown Compounds
Hand Protection Double-gloving with chemically resistant gloves (e.g., a nitrile base glove with an outer glove of a different resistant material like neoprene or butyl rubber). Change gloves frequently and immediately if contaminated.[1][2][3]Protects against direct skin contact, which can cause local irritation, sensitization, or systemic toxicity if the compound is absorbed. Double-gloving provides an extra layer of protection against tears and rapid permeation.[2][3]
Body Protection A disposable, solid-front, long-sleeved gown with tight-fitting cuffs. For higher-risk operations, a chemically resistant apron or coveralls ("bunny suit") should be worn over the lab coat.[1][4]Prevents contamination of personal clothing and skin. Impermeable materials are crucial as the absorption properties of the unknown substance are not defined.[2][4]
Eye and Face Protection Chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.[1][4]Protects the eyes and mucous membranes from splashes, aerosols, and fine powders. Standard safety glasses are insufficient as they do not provide a seal.[4]
Respiratory Protection A minimum of a fit-tested N95 respirator should be used for handling solids. If the substance is volatile or if aerosol generation is likely, a higher level of protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), is required.[3][4]Protects against inhalation of airborne particles, which is a primary route of exposure for potent compounds. The specific type of respirator depends on the physical form of the substance and the procedure being performed.[3][4]
Foot Protection Closed-toe, non-perforated, and chemically resistant safety shoes. Disposable shoe covers should be worn and changed upon exiting the work area.[1][2][3]Protects the feet from spills and provides a barrier against contamination of areas outside the laboratory.

Operational and Disposal Plans

A clear, step-by-step plan for the entire workflow, from preparation to disposal, is crucial for minimizing risk.

Experimental Workflow for Handling an Unknown Compound

G Workflow for Handling a Chemical of Unknown Toxicity cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_risk 1. Conduct Risk Assessment (Assume High Hazard) prep_sds 2. Attempt to Identify Compound & Obtain SDS prep_risk->prep_sds prep_area 3. Designate & Prepare Containment Area (Fume Hood) prep_sds->prep_area prep_ppe 4. Don Full PPE prep_area->prep_ppe handle_weigh 5. Weigh/Handle Compound in Containment prep_ppe->handle_weigh handle_exp 6. Perform Experiment handle_weigh->handle_exp handle_decon 7. Decontaminate Surfaces & Equipment handle_exp->handle_decon disp_waste 8. Segregate & Label Waste as 'Unknown Hazardous' handle_decon->disp_waste disp_doff 9. Doff PPE in Correct Order disp_waste->disp_doff disp_hand 10. Wash Hands Thoroughly disp_doff->disp_hand disp_pickup 11. Arrange for Specialized Hazardous Waste Pickup disp_hand->disp_pickup

Procedural workflow for safely handling a chemical with unknown hazards.

Disposal Plan

All waste generated from handling an unknown compound, including contaminated PPE, consumables, and excess material, must be treated as hazardous waste.

  • Segregation: Do not mix unknown chemical waste with other waste streams.[5]

  • Containment: Collect all waste in a dedicated, sealed, and chemically compatible container. The container must be in good condition with no leaks.[6][7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the date, and as much information as is known about the substance (e.g., "Unknown Solid Compound, Potentially Toxic").[8][9]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the specialized pickup and disposal of unknown chemical waste.[6][8][9] Never pour unknown chemicals down the drain or dispose of them in regular trash.[6][10]

By adhering to these stringent protocols, researchers can minimize their risk of exposure and ensure a safer laboratory environment when working with novel or uncharacterized substances. Always prioritize safety and consult with your institution's EHS department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.